Product packaging for T4-FormicAcid-N-methylamide(Cat. No.:)

T4-FormicAcid-N-methylamide

Cat. No.: B15292477
M. Wt: 746.84 g/mol
InChI Key: ADNRWAVHFKDKCG-UHFFFAOYSA-N
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Description

T4-FormicAcid-N-methylamide is a useful research compound. Its molecular formula is C14H9I4NO3 and its molecular weight is 746.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9I4NO3 B15292477 T4-FormicAcid-N-methylamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9I4NO3

Molecular Weight

746.84 g/mol

IUPAC Name

4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide

InChI

InChI=1S/C14H9I4NO3/c1-19-14(21)6-2-10(17)13(11(18)3-6)22-7-4-8(15)12(20)9(16)5-7/h2-5,20H,1H3,(H,19,21)

InChI Key

ADNRWAVHFKDKCG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of T4-FormicAcid-N-methylamide (Levothyroxine Impurity G)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T4-FormicAcid-N-methylamide, chemically known as 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a known impurity of Levothyroxine, a synthetic thyroid hormone essential for treating hypothyroidism. Designated as Levothyroxine Impurity G in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP), the monitoring and control of this substance are critical for ensuring the quality, safety, and efficacy of Levothyroxine drug products. This technical guide provides a comprehensive overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and pathway visualizations to support research and drug development activities.

Chemical Profile

A clear understanding of the physicochemical properties of this compound is fundamental for its synthesis, purification, and characterization.

PropertyValue
IUPAC Name 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide
Synonyms This compound, Levothyroxine Impurity G
CAS Number 2088032-78-2
Chemical Formula C₁₄H₉I₄NO₃
Molecular Weight 746.84 g/mol

Synthesis Pathway

The synthesis of this compound is not as widely documented as that of the parent drug, Levothyroxine. However, based on the principles of organic chemistry and the known synthesis of related thyroxine analogs and impurities, a plausible synthetic route can be proposed. This pathway would likely involve the coupling of two substituted benzene rings followed by the formation of the N-methylamide group.

A potential synthetic approach could start from a suitably protected 4-hydroxyphenoxy benzoic acid derivative. The key steps would involve:

  • Iodination: Introduction of iodine atoms at specific positions on the aromatic rings.

  • Ether Linkage Formation: Coupling of the two aromatic rings via an ether bond.

  • Amide Formation: Conversion of a carboxylic acid group to an N-methylamide.

Due to the lack of a publicly available, detailed experimental protocol for the direct synthesis of this compound, the following section outlines a generalized experimental approach based on the synthesis of structurally similar compounds. Researchers should consider this as a foundational methodology to be optimized for the specific target molecule.

Experimental Protocols (Generalized)

The following protocols are illustrative and based on general methods for the synthesis of diaryl ethers and amides.

Step 1: Synthesis of a Diaryl Ether Intermediate

A common method for forming the diaryl ether linkage present in thyroxine-like molecules is the Ullmann condensation.

Materials:

  • A suitable diiodinated phenol (e.g., 2,6-diiodohydroquinone)

  • A suitable diiodinated benzoic acid derivative with a protected carboxylic acid group

  • Copper catalyst (e.g., copper(I) iodide)

  • A base (e.g., potassium carbonate)

  • A high-boiling point solvent (e.g., N,N-dimethylformamide - DMF)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the diiodinated phenol, the protected diiodinated benzoic acid derivative, potassium carbonate, and copper(I) iodide in DMF.

  • Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the diaryl ether intermediate.

Step 2: Deprotection of the Carboxylic Acid

The protecting group on the carboxylic acid needs to be removed to allow for amide formation. The choice of deprotection method will depend on the specific protecting group used.

Step 3: N-Methylamide Formation

The final step involves the conversion of the carboxylic acid to the N-methylamide.

Materials:

  • The deprotected diaryl ether carboxylic acid intermediate

  • A coupling agent (e.g., HATU, HOBt/EDC)

  • Methylamine (as a solution in a suitable solvent like THF or as a gas)

  • A non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., DMF or dichloromethane - DCM)

Procedure:

  • Dissolve the diaryl ether carboxylic acid in the anhydrous solvent in a reaction vessel.

  • Add the coupling agent and the non-nucleophilic base to the solution and stir for a few minutes to activate the carboxylic acid.

  • Slowly add the methylamine solution to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Allow the reaction to proceed for several hours, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with an aqueous acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Quantitative Data

StepStarting Material (Amount)ReagentsProductYield (%)Purity (HPLC)
1. Diaryl Ether Formation Diiodophenol (1.0 eq)Diiodobenzoic ester (1.1 eq), CuI, K₂CO₃Protected Diaryl Ether60-75>95%
2. Carboxylic Acid Deprotection Protected Diaryl Ether (1.0 eq)Deprotecting AgentDiaryl Ether Carboxylic Acid85-95>98%
3. N-Methylamide Formation Diaryl Ether Carboxylic Acid (1.0 eq)Methylamine, HATU, DIPEAThis compound70-85>99%

Visualizations

Logical Synthesis Workflow

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

Synthesis_Workflow Start Starting Materials (Diiodophenol & Protected Diiodobenzoic Acid) Step1 Step 1: Ullmann Condensation (Diaryl Ether Formation) Start->Step1 Intermediate1 Protected Diaryl Ether Intermediate Step1->Intermediate1 Step2 Step 2: Deprotection Intermediate1->Step2 Intermediate2 Diaryl Ether Carboxylic Acid Step2->Intermediate2 Step3 Step 3: Amide Formation Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound (Levothyroxine Impurity G). While a specific, validated synthetic protocol is not publicly detailed, the proposed pathway and generalized experimental procedures offer a solid starting point for researchers and drug development professionals. The successful synthesis and characterization of this impurity are essential for the development of robust analytical methods for quality control in the manufacturing of Levothyroxine. Further research and publication in this area would be of significant benefit to the pharmaceutical industry.

An In-depth Technical Guide to T4-FormicAcid-N-methylamide: An Analytical Reference Standard for Levothyroxine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide addresses the chemical compound "T4-FormicAcid-N-methylamide." It is crucial to note that this compound is not a therapeutic agent or a drug in development. The available scientific and commercial data indicate that this compound is primarily recognized as an impurity of the drug Levothyroxine (T4) and is commercially available as a reference standard for analytical purposes. This guide is intended for researchers, scientists, and drug development professionals to clarify the nature and application of this compound.

Executive Summary

This compound, also known by its IUPAC name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a chemical compound structurally related to the thyroid hormone Levothyroxine (T4). Extensive searches of scientific literature and chemical databases reveal no evidence of this compound being developed as a therapeutic agent. Instead, it is consistently identified as an impurity that can arise during the synthesis of Levothyroxine. Consequently, its primary application is as a certified reference standard for the analytical testing of Levothyroxine drug products. This guide provides a comprehensive overview of its chemical properties, its role in quality control, and the analytical methodologies where it is employed.

Chemical and Physical Properties

The fundamental properties of this compound have been compiled from various chemical databases and supplier specifications. This data is essential for its use in analytical method development and validation.

Property Value Source
IUPAC Name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide[1]
Synonyms T4-Formic acid N-methylamide, Thyroxine-formic Acid-N-methylamide[2][3]
CAS Number 2088032-78-2[3][4]
Molecular Formula C₁₄H₉I₄NO₃[3][4]
Molecular Weight 746.84 g/mol [3][4]
Appearance White to off-white solid
Purity (by HPLC) Typically ≥99%[2]
Storage Conditions 2-8°C, protected from light[1][2]
SMILES CNC(=O)C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I
InChIKey ADNRWAVHFKDKCG-UHFFFAOYSA-N

Background and Discovery: An Analytical Perspective

The "discovery" of this compound is not a story of therapeutic innovation but one of analytical chemistry and pharmaceutical quality control. In the manufacturing of active pharmaceutical ingredients (APIs) like Levothyroxine, various related substances and impurities can be formed. Regulatory bodies worldwide, such as the FDA and EMA, mandate that these impurities be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product.

This compound has been identified as such a process-related impurity or degradation product of Levothyroxine. Its synthesis and isolation as a pure substance were therefore driven by the need for a certified reference standard. This standard allows pharmaceutical manufacturers and regulatory laboratories to:

  • Identify the presence of this specific impurity in batches of Levothyroxine.

  • Quantify the amount of the impurity to ensure it remains below acceptable limits.

  • Validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to prove they can reliably detect and measure this compound.

The relationship between Levothyroxine and this compound is illustrated in the diagram below.

cluster_0 Levothyroxine (T4) Synthesis & Degradation cluster_1 Analytical Application T4 Levothyroxine (T4) Active Pharmaceutical Ingredient Impurity This compound (Impurity) T4->Impurity Formation during synthesis or degradation Standard This compound (Certified Reference Standard) Impurity->Standard Isolated and purified to create QC Quality Control Testing of Levothyroxine Batches Standard->QC Used to identify and quantify the impurity

Caption: Relationship between Levothyroxine and this compound.

Experimental Protocols: Analytical Methodologies

While no biological experimental protocols involve this compound, it is a critical component in analytical protocols for Levothyroxine quality control. The most common technique for this is High-Performance Liquid Chromatography (HPLC).

Objective: To detect and quantify this compound impurity in a Levothyroxine API or drug product sample.

Materials:

  • This compound Certified Reference Standard

  • Levothyroxine API or drug product sample

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers and additives (e.g., phosphate buffer, trifluoroacetic acid)

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

General Protocol:

  • Standard Preparation: A stock solution of the this compound reference standard is prepared by accurately weighing a known amount and dissolving it in a suitable solvent. A series of dilutions are then made to create calibration standards at different concentrations.

  • Sample Preparation: A known amount of the Levothyroxine sample is dissolved in the same solvent as the standard. The solution may be filtered to remove particulates.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed to separate the main component (Levothyroxine) from its impurities.

    • Flow Rate: A constant flow rate (e.g., 1.0 mL/min) is maintained.

    • Detection: A UV detector is set to a wavelength where both Levothyroxine and the impurity have significant absorbance (e.g., 225 nm).

  • Analysis:

    • The calibration standards are injected into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • The Levothyroxine sample solution is then injected.

    • The retention time of any peak in the sample chromatogram is compared to the retention time of the this compound standard to confirm its identity.

    • The area of the identified impurity peak in the sample is used to calculate its concentration by interpolating from the calibration curve.

The following diagram illustrates a typical workflow for this analytical quality control process.

Prep 1. Prepare Solutions - Reference Standard (Impurity) - Levothyroxine Sample Inject 2. Inject into HPLC System Prep->Inject Separate 3. Chromatographic Separation (C18 Column) Inject->Separate Detect 4. UV Detection Separate->Detect Analyze 5. Data Analysis - Identify by Retention Time - Quantify using Calibration Curve Detect->Analyze Result 6. Report Result (Pass/Fail based on impurity level) Analyze->Result

Caption: HPLC workflow for impurity analysis using a reference standard.

Signaling Pathways and Biological Activity

There is no published research to suggest that this compound has any intended biological activity or interacts with any signaling pathways. As an impurity, its presence in a drug product is minimized. Any potential biological effect would be unintentional and is controlled by strict regulatory limits on its allowable concentration. The focus of the scientific community and pharmaceutical industry is on its detection and removal, not its biological function.

Conclusion

This compound is a well-characterized chemical compound whose significance is rooted in the field of analytical chemistry and pharmaceutical quality assurance. It serves as an essential tool for ensuring the purity and safety of Levothyroxine, a widely used and critical medication. For researchers and drug development professionals, understanding this compound's role as a reference standard is key to appreciating the rigorous processes that underpin modern drug manufacturing. The available data does not support any investigation into this molecule for direct therapeutic purposes.

References

Theoretical Applications of T4-FormicAcid-N-methylamide in Proteomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide introduces T4-FormicAcid-N-methylamide, a novel, hypothetical, photo-activatable, and cell-permeable chemical cross-linking agent. We explore its theoretical applications in the field of proteomics for the in-vivo analysis of protein-protein interactions (PPIs). This document provides an overview of its proposed mechanism of action, detailed experimental protocols for its use in cell culture and mass spectrometry workflows, and hypothetical data to illustrate its potential efficacy. Furthermore, we present signaling pathway diagrams and experimental workflows to guide researchers in its application.

Introduction: The Challenge of In-Vivo Protein-Protein Interaction Analysis

The study of protein-protein interactions in their native cellular environment is crucial for understanding complex biological processes. While several techniques exist for PPI analysis, many rely on genetic modification or cell lysis, which can disrupt the natural state of these interactions. Chemical cross-linking offers a powerful alternative to capture transient and weak interactions directly within living cells. This compound is conceptualized as a next-generation reagent designed to address this challenge, offering high cell permeability and temporal control through photo-activation.

Proposed Mechanism of Action

This compound is designed with two key functional domains:

  • N-methylamide Group: This component is hypothesized to have a high affinity for the active sites of certain classes of enzymes or specific protein domains, providing a degree of target specificity.

  • "T4" Photo-activatable Group: This theoretical group remains inert until activated by a specific wavelength of UV light. Upon activation, it forms a highly reactive species that covalently binds to nearby amino acid residues, effectively "trapping" interacting proteins.

The proposed workflow involves introducing the compound to living cells, allowing it to permeate the cell membrane and engage with its target protein complexes. A pulse of UV light then triggers the cross-linking reaction, permanently linking the interacting proteins.

Hypothetical Experimental Protocol: In-Vivo Cross-Linking in HEK293T Cells

This protocol outlines a typical workflow for using this compound to identify interaction partners of a hypothetical protein of interest (POI).

3.1. Materials

  • HEK293T cells

  • DMEM supplemented with 10% FBS

  • This compound (10 mM stock in DMSO)

  • PBS (phosphate-buffered saline)

  • Lysis buffer (RIPA buffer or similar)

  • Protease and phosphatase inhibitors

  • UV cross-linking device (365 nm)

  • Antibody against the POI

  • Protein A/G magnetic beads

  • Mass spectrometer (e.g., Orbitrap)

3.2. Procedure

  • Cell Culture: Plate HEK293T cells and grow to 80-90% confluency.

  • Compound Treatment: Treat cells with a final concentration of 100 µM this compound for 4 hours. Include a vehicle control (DMSO).

  • Photo-activation: Wash cells with PBS to remove excess compound. Irradiate the cells with 365 nm UV light for 5-10 minutes on ice.

  • Cell Lysis: Lyse the cells using lysis buffer supplemented with inhibitors.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the POI, followed by incubation with Protein A/G magnetic beads to pull down the POI and its cross-linked partners.

  • Elution and Digestion: Elute the protein complexes from the beads and perform in-solution trypsin digestion.

  • Mass Spectrometry: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Identify cross-linked peptides and proteins using specialized software (e.g., pLink, MaxQuant).

Hypothetical Quantitative Data

The following tables represent simulated data from a theoretical experiment using this compound.

Table 1: Cross-Linking Efficiency

Treatment Condition Total Identified Proteins Uniquely Identified PPIs
This compound + UV 1,254 87
This compound (No UV) 832 5

| Vehicle Control + UV | 815 | 3 |

Table 2: Top 5 Identified Interaction Partners of POI

Interacting Protein Gene Name Unique Peptides Identified Fold Change (+UV/-UV)
Protein Kinase A PRKACA 15 18.2
Heat Shock Protein 90 HSP90AA1 12 15.7
14-3-3 protein zeta YWHAZ 11 12.4
Ubiquitin UBB 9 9.8

| Actin, cytoplasmic 1 | ACTB | 8 | 7.3 |

Visualizations

The following diagrams illustrate the theoretical concepts and workflows discussed in this guide.

G cluster_0 Cell Membrane T4 This compound POI Protein of Interest (POI) T4->POI binds to Complex POI-Partner Complex POI->Complex Partner Interacting Partner Partner->Complex UV UV Activation (365nm) Complex->UV Crosslinked Cross-linked Complex UV->Crosslinked cross-links

Caption: Proposed mechanism of this compound action in vivo.

G cluster_workflow Experimental Workflow node1 Step 1: Cell Culture Grow HEK293T cells node2 Step 2: Treatment Add this compound node1->node2 node3 Step 3: Cross-linking UV irradiation at 365nm node2->node3 node4 Step 4: Lysis & IP Isolate POI complexes node3->node4 node5 Step 5: MS Analysis LC-MS/MS node4->node5 node6 Step 6: Data Analysis Identify PPIs node5->node6

Caption: Experimental workflow for PPI analysis using this compound.

G cluster_pathway Hypothetical Signaling Pathway Investigation ligand External Ligand receptor Membrane Receptor ligand->receptor poi Protein of Interest (POI) (Kinase) receptor->poi activates partner1 Partner 1 (Scaffold) poi->partner1 binds to partner2 Partner 2 (Substrate) poi->partner2 phosphorylates response Cellular Response partner2->response

Caption: A hypothetical signaling pathway amenable to study with this compound.

Conclusion and Future Directions

This compound represents a theoretical tool for advancing the study of proteomics. Its conceptual design as a cell-permeable, photo-activatable cross-linker could enable researchers to capture protein-protein interactions with high temporal and spatial resolution in their native cellular context. The experimental protocols and hypothetical data presented here provide a framework for its potential application. Future development would require the chemical synthesis of this compound and rigorous validation of its efficacy and specificity in various biological systems. Such a tool could be invaluable for drug development professionals seeking to understand the mechanism of action of novel therapeutics by elucidating their on- and off-target interactions within the cell.

T4-FormicAcid-N-methylamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

In-depth Technical Guide: T4-FormicAcid-N-methylamide

This technical guide provides a detailed overview of this compound, a compound of interest to researchers and professionals in the field of drug development. The guide summarizes its core physicochemical properties and outlines potential experimental protocols for its characterization.

Core Molecular Data

This compound, also known by its IUPAC name 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a derivative of thyroxine.[1][2] Its molecular formula and weight are critical data points for any experimental work.

PropertyValueSource
Molecular Formula C14H9I4NO3[1][2][3]
Molecular Weight 746.84 g/mol [1][2][3]
CAS Number 2088032-78-2[1][2][3]

Experimental Protocols

General Synthesis of N-Methylamides

The synthesis of N-methylamides can often be achieved through the coupling of a carboxylic acid with N-methylamine. In the context of this compound, this would likely involve the reaction of a T4-formic acid derivative with methylamine, potentially using a coupling agent to facilitate the amide bond formation. A general method for preparing N-methylamines involves the reaction of an amine with formic acid and a silane in the presence of a copper catalyst.[4]

Analytical Characterization

A comprehensive characterization of this compound is crucial for its use as a reference standard or in further research. The following analytical methods are typically employed:

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Proton Nuclear Magnetic Resonance (¹H-NMR): To elucidate the chemical structure and confirm the identity of the compound.

  • Infrared Spectroscopy (IR): To identify the functional groups present in the molecule.

  • Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound.

A Certificate of Analysis (CoA) accompanying a reference standard of this compound would typically include data from these analytical techniques.[1]

Visualized Workflows

The following diagrams illustrate a potential synthesis workflow and the analytical characterization process for this compound.

Synthesis_Workflow Reactants T4-Formic Acid Derivative + Methylamine Reaction Amide Bond Formation Reactants->Reaction Coupling Coupling Agent (e.g., DCC, EDC) Coupling->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product This compound Purification->Product

A potential synthetic workflow for this compound.

Analytical_Workflow Sample This compound Sample HPLC HPLC Analysis (Purity) Sample->HPLC MS Mass Spectrometry (Molecular Weight) Sample->MS NMR ¹H-NMR Spectroscopy (Structure Elucidation) Sample->NMR IR IR Spectroscopy (Functional Groups) Sample->IR TGA Thermogravimetric Analysis (Thermal Stability) Sample->TGA CoA Certificate of Analysis HPLC->CoA MS->CoA NMR->CoA IR->CoA TGA->CoA

The analytical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Predicted Reactivity of T4-FormicAcid-N-methylamide with Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of T4-FormicAcid-N-methylamide, a derivative of the thyroid hormone thyroxine, with amino acids. In the absence of direct experimental data for this specific molecule, this document synthesizes information on the known reactivity of its constituent functional groups and parent structures to forecast its interaction profile. The guide covers the chemical properties of this compound, its potential for both non-covalent and covalent interactions with amino acids, and proposes experimental protocols to investigate these predictions. The information is intended to serve as a foundational resource for researchers interested in the biological and chemical implications of this compound.

Introduction to this compound

This compound, systematically named 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a synthetic derivative of L-thyroxine (T4).[1] The core structure is that of thyroxine, an essential thyroid hormone, which is itself an iodinated derivative of the amino acid tyrosine.[2][3] This structural similarity to a biological amino acid analog suggests that this compound may participate in biological interactions, particularly with proteins.

The molecule's full structure incorporates a thyroxine core with a modified carboxyl group, which is present as an N-methylamide of a formic acid derivative. This modification introduces a potential reactive site for covalent interactions with amino acids, distinct from the typical non-covalent binding observed with thyroxine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamidePubChem[2]
Molecular Formula C₁₄H₉I₄NO₃PubChem[2]
Molecular Weight 746.84 g/mol PubChem[2]
CAS Number 2088032-78-2PubChem[2]
Predicted LogP 5.8PubChem[2]
Structure A thyroxine analog with an N-methylformamide moiety.Inferred

Predicted Reactivity with Amino Acids

The reactivity of this compound with amino acids can be categorized into two main types: non-covalent interactions mediated by its thyroxine core and potential covalent interactions involving the N-methylformamide group.

Non-Covalent Interactions: The Role of the Thyroxine Core

Thyroxine and its analogs are known to bind to several proteins in the bloodstream and within cells.[4][5][6] This binding is non-covalent and is crucial for the transport and regulation of thyroid hormones. The primary transport proteins are thyroxine-binding globulin (TBG), transthyretin (TTR), and serum albumin.[4][5]

The binding of thyroxine to these proteins involves a combination of hydrophobic interactions, hydrogen bonding, and halogen bonding. The diiodophenoxy rings of the thyroxine molecule fit into hydrophobic pockets of the binding proteins.[7] The phenolic hydroxyl group and the amino acid-like side chain (which is modified in this compound) can form specific hydrogen bonds with amino acid residues such as tyrosine and arginine.[7]

Based on this, it is predicted that this compound will exhibit similar non-covalent binding to proteins. The large, hydrophobic, and iodine-rich structure will favor interactions with hydrophobic pockets in proteins. The N-methylformamide moiety may also participate in hydrogen bonding. Table 2 summarizes the predicted non-covalent interactions with different amino acid side chains.

Amino Acid Side ChainType of InteractionPredicted StrengthRationale
Aromatic (Phe, Tyr, Trp)π-π stacking, Hydrophobic interactionsStrongThe two phenyl rings of the thyroxine core can stack with the aromatic side chains of these amino acids.
Hydrophobic (Ala, Val, Leu, Ile, Met, Pro)Hydrophobic interactionsModerate to StrongThe bulky, nonpolar structure of this compound will favor interaction with hydrophobic residues in protein interiors.
Polar, uncharged (Ser, Thr, Asn, Gln, Cys)Hydrogen bondingModerateThe hydroxyl group and the N-methylformamide moiety can act as hydrogen bond donors and acceptors.
Positively charged (Lys, Arg, His)Hydrogen bonding, Cation-π interactionsModerateThe electron-rich aromatic rings can interact with the positive charges. The N-methylformamide can act as a hydrogen bond acceptor.
Negatively charged (Asp, Glu)Potential for hydrogen bonding (with protonated form)WeakRepulsion between the phenolate and carboxylate groups is possible, but hydrogen bonding with the amide proton is also feasible.

Non_Covalent_Interactions T4_Molecule This compound Aromatic_AA Aromatic_AA T4_Molecule->Aromatic_AA π-π Stacking Hydrophobic_AA Hydrophobic_AA T4_Molecule->Hydrophobic_AA Hydrophobic Interactions Polar_AA Polar_AA T4_Molecule->Polar_AA Hydrogen Bonding

Covalent Reactivity: The N-Methylformamide Moiety

The N-methylformamide group (-CO-N(CH₃)-CHO) at the terminus of the molecule introduces the potential for covalent bond formation with amino acids, a reactivity not typically associated with thyroxine itself. This reactivity is predicted to be primarily in the form of N-formylation of primary and secondary amine groups of amino acids.

N-formylation is a common reaction in organic chemistry and biochemistry, often used as a protecting group strategy in peptide synthesis.[8][9] Various reagents can effect N-formylation, including formic acid, formamide, and activated formic acid derivatives.[8][9][10] The N-methylformamide moiety in this compound could potentially act as a formyl group donor, especially under conditions that favor amide exchange or transamidation.

The most likely targets for covalent modification by this compound are the nucleophilic side chains of certain amino acids and the N-terminal amino group of peptides and proteins. The predicted reactivity with different amino acid side chains is summarized in Table 3.

Amino AcidNucleophilic GroupPredicted ReactionConditions Favoring ReactionRelative Reactivity
Lysine ε-amino group (primary amine)N-formylationNeutral to slightly basic pHHigh
Arginine Guanidinium groupLow reactivityHighly basic, unlikelyVery Low
Histidine Imidazole ringPotential N-formylationNeutral pHModerate
Cysteine Thiol groupPotential S-formylationNeutral to slightly basic pHModerate to High
Serine/Threonine Hydroxyl groupLow reactivityRequires activationLow
N-terminus α-amino group (primary amine)N-formylationNeutral to slightly basic pHHigh

Covalent_Reactivity T4_FA_NMA {this compound | R-CO-N(CH₃)-CHO} Formylated_AA {N-Formylated Amino Acid | OHC-NH-CHR'-COOH} T4_FA_NMA->Formylated_AA Formyl Transfer Byproduct {T4-N-methylamide | R-CO-NH(CH₃)} T4_FA_NMA->Byproduct Amino_Acid {Amino Acid | H₂N-CHR'-COOH} Amino_Acid->Formylated_AA

Proposed Experimental Protocols

To validate the predicted reactivity of this compound, a series of in vitro experiments can be conducted.

General Protocol for Investigating N-Formylation of a Model Amino Acid

This protocol describes a general method for reacting this compound with a model amino acid, such as lysine, and analyzing the products.

Materials:

  • This compound

  • L-Lysine hydrochloride

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare a stock solution of L-Lysine hydrochloride (e.g., 100 mM in PBS, pH 7.4).

  • In a microcentrifuge tube, combine 10 µL of the this compound stock solution with 90 µL of the L-Lysine stock solution.

  • As a negative control, prepare a sample with 10 µL of DMSO and 90 µL of the L-Lysine stock solution.

  • Incubate the reaction mixture and the control at 37°C for various time points (e.g., 1, 4, 12, 24 hours).

  • At each time point, quench the reaction by adding 100 µL of 0.1% TFA in ACN.

  • Analyze the samples by reverse-phase HPLC to separate the reactants and products. A gradient of water/ACN with 0.1% TFA is typically used.

  • Identify the peaks corresponding to the starting materials and any new products by mass spectrometry. The expected mass of the N-formylated lysine can be calculated and searched for in the mass spectrum.

Experimental_Workflow cluster_prep Reaction Setup cluster_analysis Analysis Reactants Mix this compound and Amino Acid Incubation Incubate at 37°C Reactants->Incubation Quench Quench Reaction Incubation->Quench HPLC HPLC Separation Quench->HPLC MS Mass Spectrometry (Product Identification) HPLC->MS

Signaling Pathways and Biological Implications

Given its structural similarity to thyroxine, this compound could potentially interact with pathways regulated by thyroid hormones. Thyroid hormones exert their effects primarily through nuclear receptors that act as ligand-inducible transcription factors. However, non-genomic actions of thyroid hormones are also recognized.

If this compound can bind to thyroid hormone receptors, it could act as an agonist or an antagonist, thereby modulating gene expression. Furthermore, if it covalently modifies proteins, it could lead to altered protein function, stability, or localization, potentially impacting a wide range of cellular processes. For instance, covalent modification of enzymes in key metabolic pathways could lead to their activation or inhibition.

Signaling_Pathway_Implication T4_FA_NMA This compound THR Thyroid Hormone Receptor T4_FA_NMA->THR Binding (Non-covalent) Protein Cellular Protein T4_FA_NMA->Protein Modification (Covalent) Gene_Expression Altered Gene Expression THR->Gene_Expression Protein_Function Altered Protein Function Protein->Protein_Function

Conclusion

This compound is a fascinating hybrid molecule with the potential for both the non-covalent interactions characteristic of its thyroxine core and the covalent reactivity of its N-methylformamide moiety. This guide provides a theoretical framework for understanding and investigating its reactivity with amino acids. The predicted interactions, if validated experimentally, could have significant implications for its biological activity and potential applications in drug development. Further research is warranted to elucidate the precise nature and consequences of these interactions in biological systems.

References

A Technical Guide to the Potential Biological Activity of T4-FormicAcid-N-methylamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the date of this report, there is no publicly available scientific literature detailing the biological activity, pharmacology, or mechanism of action of T4-FormicAcid-N-methylamide. This compound, also known as 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is structurally a derivative of Levothyroxine (T4) and is primarily cataloged as a chemical intermediate or impurity.[1][2][3][4]

This guide provides a comprehensive framework for investigating the potential biological activity of this compound by leveraging the well-established pharmacology of its parent compound, thyroxine (T4), and its active metabolite, triiodothyronine (T3). The experimental protocols, data, and pathways described herein are based on T4 and T3 and should be considered a proxy for the potential, yet unconfirmed, activity of the subject compound.

Introduction: The Thyroxine Scaffold

Thyroid hormones are critical regulators of metabolism, growth, and development.[5] Their effects are primarily mediated by the nuclear thyroid hormone receptors (TRs), TRα and TRβ. The parent compound, thyroxine (T4), is considered a prohormone, which is peripherally converted to the more biologically potent T3.[5]

The biological activity of any T4 derivative, such as this compound, would likely depend on its ability to:

  • Interact with thyroid hormone transport proteins (e.g., Thyroxine-Binding Globulin, Transthyretin).

  • Serve as a substrate for deiodinase enzymes.

  • Bind to and activate thyroid hormone receptors (TRs).

The modification of the alanine side chain of T4 to a formic acid N-methylamide group represents a significant structural change. This could potentially alter its binding affinity for TRs, its metabolic stability, and its overall pharmacological profile.

Potential Mechanism of Action: Thyroid Hormone Receptor Signaling

The canonical mechanism of thyroid hormone action is through the regulation of gene expression. T3 (or a potentially active derivative) enters the cell and binds to TRs located in the nucleus. TRs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Thyroid Hormone Response Elements (TREs) in the promoter regions of target genes.

In the absence of a ligand, the TR-RXR heterodimer is typically bound to corepressor proteins, inhibiting gene transcription. Ligand binding induces a conformational change in the TR, leading to the dissociation of corepressors and the recruitment of coactivator proteins.[6][7] This coactivator complex, which often includes histone acetyltransferases, modifies chromatin structure and initiates transcription of the target gene.

Thyroid Hormone Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus TR TR TRE TRE (Target Gene Promoter) TR->TRE Binds to CoActivator Coactivator Complex (HATs) TR->CoActivator Recruits RXR RXR RXR->TRE Binds to Transcription Gene Transcription TRE->Transcription CoRepressor Corepressor Complex CoRepressor->TR Inhibits (No Ligand) CoActivator->TRE Activates mRNA mRNA Transcription->mRNA T3_n T3 T3_n->TR Binds T3_n->CoRepressor Dissociation T3_c T3 T3_c->T3_n Nuclear Import T4_extra T4 (Prohormone) T4_extra->T3_c Deiodination & Cell Entry T3_extra T3 (Active Hormone) T3_extra->T3_c Cell Entry

Caption: Canonical Thyroid Hormone Genomic Signaling Pathway.

Quantitative Data: Receptor Binding Affinities

The affinity of a compound for TRα and TRβ is a primary determinant of its potential activity. The following table summarizes representative dissociation constants (Kd) for T3 and T4, which would serve as benchmarks for evaluating this compound.

LigandReceptor IsoformDissociation Constant (Kd) [nM]Notes
T3 (Triiodothyronine)TRα0.1 - 0.5High affinity, biologically active form.
T3 (Triiodothyronine)TRβ0.1 - 0.5High affinity, biologically active form.
T4 (Thyroxine)TRα1.0 - 5.0Lower affinity than T3.
T4 (Thyroxine)TRβ1.0 - 5.0Lower affinity than T3.
(Note: Absolute values can vary based on experimental conditions and assay type. Data is compiled from general knowledge in the field.)

Experimental Protocols

To determine the biological activity of this compound, a tiered approach involving several key in vitro assays is recommended.

Protocol: Thyroid Hormone Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled natural ligand (e.g., [¹²⁵I]-T3) for binding to the TR ligand-binding domain (LBD).

Objective: To determine the binding affinity (Ki) of this compound for TRα and TRβ.

Materials:

  • Recombinant human TRα or TRβ LBD (GST-tagged).

  • [¹²⁵I]-T3 (radiolabeled ligand).

  • Unlabeled T3 (for standard curve).

  • Test Compound: this compound.

  • Binding Buffer (e.g., 20 mM Tris-HCl, pH 7.8, 100 mM KCl, 1 mM DTT, 10% glycerol).

  • Glutathione Sepharose beads.

  • 96-well filter plates.

  • Scintillation counter.

Methodology:

  • Preparation: Prepare serial dilutions of the test compound and unlabeled T3 in binding buffer.

  • Binding Reaction: In a 96-well plate, combine the TR-LBD protein, a fixed concentration of [¹²⁵I]-T3 (typically at its Kd), and varying concentrations of the test compound or unlabeled T3.

  • Incubation: Incubate the plate for 2-4 hours at 4°C to reach binding equilibrium.

  • Separation: Add Glutathione Sepharose beads to each well to capture the GST-tagged TR-LBD and bound radioligand. Incubate for 30 minutes.

  • Washing: Transfer the mixture to a filter plate and wash several times with ice-cold binding buffer to remove unbound [¹²⁵I]-T3.[8]

  • Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [¹²⁵I]-T3 against the log concentration of the competitor. Calculate the IC50 value, and then convert it to a Ki value using the Cheng-Prusoff equation.

Protocol: TR-Mediated Reporter Gene Assay

This cell-based assay measures the functional consequence of TR binding—the activation of gene transcription.

Objective: To determine if this compound acts as an agonist or antagonist of TR-mediated transcription.

Materials:

  • A suitable mammalian cell line (e.g., HEK293, GH3) stably transfected with:

    • An expression vector for full-length human TRα or TRβ.

    • A reporter vector containing a luciferase gene downstream of a TRE.[9][10]

  • Cell culture medium (e.g., DMEM) with charcoal-stripped fetal bovine serum (to remove endogenous hormones).

  • Test compound, T3 (positive control agonist), and a known antagonist (e.g., Amiodarone).

  • Luciferase assay reagent.

  • Luminometer.

Methodology:

  • Cell Plating: Seed the engineered cells into a 96-well white, clear-bottom plate and allow them to adhere overnight.[11]

  • Compound Treatment: Replace the medium with a medium containing serial dilutions of the test compound or controls. For antagonist testing, co-treat cells with the test compound and a fixed concentration of T3 (e.g., its EC50).

  • Incubation: Incubate the cells for 18-24 hours.[9]

  • Cell Lysis: Remove the medium and add a passive lysis buffer.

  • Luminescence Reading: Add luciferase assay reagent to each well and immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: For agonist activity, plot luminescence against the log concentration of the test compound and calculate the EC50. For antagonist activity, plot the inhibition of the T3-induced signal and calculate the IC50.

Protocol: TR Coactivator Recruitment Assay (TR-FRET)

This biochemical assay measures the ligand-dependent recruitment of a coactivator peptide to the TR-LBD.

Objective: To quantify the ability of this compound to promote the TR-coactivator interaction.

Materials:

  • GST-tagged TR-LBD (TRα or TRβ).

  • Terbium (Tb)-labeled anti-GST antibody (donor fluorophore).[12]

  • Fluorescein-labeled coactivator peptide (e.g., from SRC-1/NCoA1) (acceptor fluorophore).[12]

  • Test compound and T3 (positive control).

  • Assay Buffer.

  • 384-well low-volume plates.

  • A microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) detection.

Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, TR-LBD, Tb-anti-GST antibody, and fluorescein-coactivator peptide in assay buffer.

  • Assay Assembly: In a 384-well plate, add the test compound/control, followed by the TR-LBD.

  • Incubation 1: Incubate for 1 hour to allow compound-receptor binding.

  • Detection Mix: Add a pre-mixed solution of the Tb-anti-GST antibody and the fluorescein-coactivator peptide.

  • Incubation 2: Incubate for 2-4 hours at room temperature, protected from light.

  • FRET Reading: Measure the TR-FRET signal on a compatible plate reader (e.g., excitation at 340 nm, emission at 520 nm for fluorescein and 495 nm for terbium).

  • Data Analysis: Calculate the emission ratio (520 nm / 495 nm). Plot the ratio against the log concentration of the test compound to determine the EC50 for coactivator recruitment.

Proposed Experimental Workflow

A logical workflow is essential for efficiently characterizing a novel compound. The proposed workflow prioritizes biochemical assays before moving to more complex cell-based and in vivo studies.

Experimental_Workflow start Test Compound: This compound binding_assay 1. Receptor Binding Assay (TRα and TRβ) start->binding_assay no_binding Result: No significant binding. Low Priority. binding_assay->no_binding If Ki > 10 µM binding_found Result: Compound binds to TR. binding_assay->binding_found If Ki < 10 µM reporter_assay 2. Reporter Gene Assay (Agonist/Antagonist Mode) active_cell Result: Demonstrates cellular activity. reporter_assay->active_cell Agonist/Antagonist Activity Found inactive_cell Result: Binds but no activity. Potential antagonist? reporter_assay->inactive_cell No Activity coactivator_assay 3. Coactivator Recruitment (TR-FRET) deiodinase_assay 4. Deiodinase Metabolism Assay pk_studies 5. In Vivo Pharmacokinetics deiodinase_assay->pk_studies efficacy_studies 6. In Vivo Efficacy Models (e.g., Metabolic Rate) pk_studies->efficacy_studies final_decision Lead Candidate Decision efficacy_studies->final_decision binding_found->reporter_assay binding_found->coactivator_assay active_cell->deiodinase_assay

Caption: Proposed workflow for characterizing a novel thyroxine analog.

Conclusion

While this compound is a known chemical entity, its biological effects remain uncharacterized. Based on its structural similarity to thyroxine, its primary biological target is likely the thyroid hormone receptor. The modification to the side chain could significantly impact its pharmacology, potentially altering its receptor affinity, selectivity, and metabolic profile, or even imparting antagonist properties.

The comprehensive experimental plan outlined in this guide, including binding assays, cell-based functional assays, and coactivator recruitment studies, provides a robust framework for the initial characterization of this compound. The results of these investigations will be critical in determining whether this compound possesses any therapeutic potential or toxicological risk.

References

An In-depth Technical Guide to the Safety and Handling of 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide (T4-Formic Acid-N-methylamide) in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

The compound referred to as "T4-FormicAcid-N-methylamide" is chemically identified as 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide[1][2]. It is also known as a potential impurity related to Levothyroxine[2][3].

Identifier Value
IUPAC Name 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide[1]
Synonym T4-Formic acid N-methylamide[1]
CAS Number 2088032-78-2[1][3]
Molecular Formula C14H9I4NO3[1][3]
Molecular Weight 746.84 g/mol [1][3]

Hazard Assessment by Structural Analogy

Due to the lack of specific toxicological data for 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, a conservative approach to hazard assessment is necessary. This involves evaluating the hazards associated with its primary structural components: the N-methylformamide moiety and the potential for the release of formic acid or related substances upon decomposition.

Hazard_Assessment_Logic Target This compound (Unknown Hazards) Analogy Hazard Assessment by Structural Analogy Target->Analogy NMF N-Methylformamide (Harmful, Teratogen) Analogy->NMF FA Formic Acid (Corrosive, Flammable) Analogy->FA Precautions Derive Stringent Safety Precautions NMF->Precautions FA->Precautions Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS of Analogs (N-Methylformamide, Formic Acid) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Hood Prepare Chemical Fume Hood PPE->Hood Weigh Weigh Compound in Hood Hood->Weigh Reaction Perform Experimentation in Closed or Contained System Weigh->Reaction Decon Decontaminate Glassware & Surfaces Reaction->Decon Waste Segregate & Label Hazardous Waste Decon->Waste Dispose Dispose of Waste via Certified Channels Waste->Dispose

References

Methodological & Application

using T4-FormicAcid-N-methylamide for protein cross-linking

Author: BenchChem Technical Support Team. Date: November 2025

A Note on T4-FormicAcid-N-methylamide: Initial searches for "this compound" did not yield any scientific literature or supplier information suggesting its use as a protein cross-linking agent. The compound, also known as 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a derivative of thyroxine (T4) and is not recognized as a reagent for covalently linking proteins.[1][2]

Therefore, these application notes will focus on a widely used and well-documented method for protein cross-linking: amine-reactive cross-linking using N-hydroxysuccinimide (NHS) esters. This method is highly relevant for researchers, scientists, and drug development professionals for applications such as studying protein-protein interactions, stabilizing protein complexes, and creating antibody-drug conjugates.

Introduction to Amine-Reactive Protein Cross-Linking

Protein cross-linking is a powerful technique used to covalently connect two or more protein molecules or different parts of the same protein. This is achieved using chemical reagents called cross-linkers that react with specific functional groups on amino acid residues. Amine-reactive cross-linkers, particularly those containing N-hydroxysuccinimide (NHS) esters, are among the most common due to the abundance of primary amines (-NH2) on protein surfaces, primarily from lysine residues and the N-terminus.[3][4]

The fundamental reaction involves the NHS ester reacting with a primary amine to form a stable amide bond, releasing the NHS group.[3] This process can be used to:

  • Study Protein-Protein Interactions: By "freezing" interactions in place, cross-linking allows for the identification of interacting partners.

  • Stabilize Protein Complexes: Cross-linking can enhance the stability of multi-protein complexes for structural studies or functional assays.

  • Protein Immobilization: Covalently attaching proteins to solid supports for applications like affinity chromatography or immunoassays.

  • Drug Conjugation: Linking therapeutic agents to antibodies or other targeting proteins in drug development.

Key Experimental Parameters and Data

Successful protein cross-linking experiments depend on the careful optimization of several parameters. The following table summarizes key quantitative data for consideration when using amine-reactive NHS ester cross-linkers.

ParameterTypical RangeConsiderations
Cross-linker Concentration 0.25 - 2 mMHigher concentrations can lead to excessive modification and protein precipitation. The optimal concentration should be determined empirically.
Protein Concentration 0.1 - 10 mg/mLHigher protein concentrations favor intermolecular cross-linking, while lower concentrations favor intramolecular cross-linking.
pH 7.2 - 8.5The reaction is most efficient at a slightly alkaline pH where the primary amines are deprotonated and thus more nucleophilic.[3]
Reaction Time 30 minutes - 2 hoursLonger reaction times can increase cross-linking efficiency but also risk sample degradation.
Temperature 4°C - Room Temperature (25°C)Lower temperatures can help to preserve protein structure and function during the reaction.
Quenching Reagent 20 - 100 mM Tris or GlycineAdded to stop the reaction by consuming unreacted cross-linker.[3]

Experimental Protocol: Cross-Linking of Two Purified Proteins

This protocol provides a general workflow for cross-linking two purified proteins (Protein A and Protein B) using a homobifunctional NHS ester cross-linker like Disuccinimidyl suberate (DSS).

Materials:

  • Purified Protein A

  • Purified Protein B

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Reaction Buffer: 20 mM HEPES or Phosphate buffer, 150 mM NaCl, pH 7.5-8.0 (Do not use Tris buffers as they contain primary amines that will compete with the reaction)

  • NHS ester cross-linker (e.g., DSS) dissolved in anhydrous DMSO immediately before use

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • SDS-PAGE analysis reagents

  • Mass spectrometer for analysis (optional)

Procedure:

  • Sample Preparation:

    • Prepare a solution containing both Protein A and Protein B at the desired molar ratio in the Reaction Buffer. A typical starting concentration is 1 mg/mL total protein.

    • Equilibrate the protein solution to the chosen reaction temperature (e.g., room temperature).

  • Cross-linker Addition:

    • Prepare a fresh stock solution of the NHS ester cross-linker in DMSO (e.g., 10 mM DSS).

    • Add the cross-linker to the protein solution to achieve the desired final concentration (e.g., 1 mM). Mix thoroughly but gently.

  • Incubation:

    • Incubate the reaction mixture for 30 minutes at room temperature.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted cross-linker is consumed.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species.

    • For more detailed analysis, the cross-linked products can be subjected to mass spectrometry to identify the specific cross-linked residues.

Visualization of Workflow and Mechanism

Experimental Workflow for Protein Cross-Linking

G cluster_prep 1. Sample Preparation cluster_reaction 2. Cross-Linking Reaction cluster_quench 3. Quenching cluster_analysis 4. Analysis p1 Prepare Protein Mixture (Protein A + Protein B) p2 Equilibrate to Reaction Temperature p1->p2 r1 Add NHS Ester Cross-linker p2->r1 r2 Incubate (30 min, RT) r1->r2 q1 Add Quenching Buffer (e.g., Tris) r2->q1 q2 Incubate (15 min, RT) q1->q2 a1 SDS-PAGE q2->a1 a2 Mass Spectrometry q2->a2

Caption: A generalized workflow for protein cross-linking experiments.

Chemical Mechanism of NHS Ester Reaction with a Primary Amine

G cluster_reactants Reactants cluster_product Product cluster_byproduct Byproduct r1 Protein-NH2 (Primary Amine) p1 Protein-NH-CO-Linker (Stable Amide Bond) r1->p1 + r2 NHS Ester Cross-linker r2->p1 + b1 N-hydroxysuccinimide p1->b1 releases

Caption: The reaction of an NHS ester with a primary amine on a protein.

References

Application Note: A General Protocol for Mass Spectrometry-Based Proteomics Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry (MS) has become an indispensable tool in proteomics for the identification, characterization, and quantification of proteins in complex biological samples. The quality of the data obtained from a mass spectrometer is highly dependent on the sample preparation workflow. While a specific protocol termed "T4-FormicAcid-N-methylamide (T4-FA-NMA)" was not found in publicly available scientific literature, this application note provides a detailed overview of a standard and robust protocol for the preparation of protein samples for bottom-up proteomics analysis. This workflow is fundamental to many research and drug development applications and highlights the critical role of reagents such as formic acid.

The general workflow involves the extraction of proteins from cells or tissues, followed by a series of biochemical steps to digest the proteins into smaller peptides, which are more amenable to analysis by mass spectrometry. Each step is crucial for achieving high-quality, reproducible results.

Experimental Protocol: A Standard Bottom-Up Proteomics Workflow

This protocol outlines the key steps for preparing protein samples for analysis by liquid chromatography-mass spectrometry (LC-MS).

Cell Lysis and Protein Extraction

The initial step is to break open the cells or tissues to release the proteins. The choice of lysis buffer is critical and depends on the sample type and the desired protein population.

  • Materials:

    • Lysis Buffer (e.g., RIPA buffer, urea-based buffer)

    • Protease and phosphatase inhibitors

    • Sonnicator or homogenizer

    • Microcentrifuge

  • Procedure:

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

    • Disrupt the cells by sonication or mechanical homogenization on ice.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

Reduction and Alkylation

This step involves breaking the disulfide bonds within proteins and then permanently modifying the resulting free sulfhydryl groups to prevent them from reforming. This ensures that the proteins are in a linear state, which improves the efficiency of enzymatic digestion.

  • Materials:

    • Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

    • Alkylating agent: Iodoacetamide (IAA) or Chloroacetamide (CAA)

    • Incubator or heat block

  • Procedure:

    • To a known amount of protein lysate, add the reducing agent to a final concentration of 5-10 mM (for DTT) or 1-5 mM (for TCEP).

    • Incubate the mixture at 56-60°C for 30-60 minutes.

    • Cool the sample to room temperature.

    • Add the alkylating agent to a final concentration of 15-20 mM (for IAA) or 10-15 mM (for CAA).

    • Incubate in the dark at room temperature for 30-45 minutes.

Protein Digestion

In this step, the linearized proteins are enzymatically cleaved into smaller peptides. Trypsin is the most commonly used protease as it specifically cleaves C-terminal to lysine and arginine residues, generating peptides of a suitable size for MS analysis.

  • Materials:

    • MS-grade Trypsin

    • Digestion Buffer (e.g., Ammonium Bicarbonate, pH 8.0)

  • Procedure:

    • If the lysis buffer contains high concentrations of denaturants like urea, dilute the sample with digestion buffer to reduce the denaturant concentration to a level compatible with trypsin activity (e.g., < 1 M urea).

    • Add MS-grade trypsin to the protein sample at a protease-to-protein ratio of 1:20 to 1:50 (w/w).

    • Incubate the digestion mixture overnight (12-18 hours) at 37°C.

Peptide Desalting and Cleanup

After digestion, the peptide mixture contains salts and other contaminants that can interfere with LC-MS analysis. A desalting step is necessary to remove these interfering substances.

  • Materials:

    • C18 solid-phase extraction (SPE) cartridges or tips

    • Activation Solution: 100% Acetonitrile (ACN)

    • Washing Solution: 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) in water

    • Elution Solution: 50-80% ACN with 0.1% FA

  • Procedure:

    • Acidify the peptide digest by adding formic acid to a final concentration of 0.1-1%.

    • Activate the C18 SPE media by passing the activation solution through it.

    • Equilibrate the C18 media with the washing solution.

    • Load the acidified peptide sample onto the C18 media.

    • Wash the loaded media with the washing solution to remove salts and other hydrophilic contaminants.

    • Elute the desalted peptides with the elution solution.

    • Dry the eluted peptides in a vacuum centrifuge and store at -20°C or -80°C until LC-MS analysis.

Role of Formic Acid in Mass Spectrometry Sample Preparation

Formic acid is a crucial reagent in proteomics workflows for several reasons:

  • Sample Acidification: Before desalting and LC-MS analysis, formic acid is added to the peptide sample to lower the pH. This ensures that the peptides are positively charged, which is necessary for their retention on reversed-phase C18 columns and for efficient ionization by electrospray ionization (ESI).

  • LC-MS Mobile Phase: Formic acid is a common additive in the mobile phases used for reversed-phase liquid chromatography.[1][2] It helps to maintain a low pH, ensuring peptides remain protonated and interact effectively with the stationary phase, leading to good chromatographic separation.[1][2] Using lower concentrations of formic acid (e.g., 0.01%) in the mobile phase has been shown to potentially increase MS signal response and improve peptide identifications.[2][3]

Data Presentation

The following table summarizes the common reagents used in a standard bottom-up proteomics workflow.

Step Reagent Typical Concentration/Ratio Purpose
Cell Lysis Lysis Buffer (e.g., RIPA, Urea)Varies by applicationSolubilize proteins and disrupt cell membranes
Protease/Phosphatase Inhibitors1x concentrationPrevent protein degradation and dephosphorylation
Reduction Dithiothreitol (DTT)5-10 mMReduce disulfide bonds
Tris(2-carboxyethyl)phosphine (TCEP)1-5 mMReduce disulfide bonds (more stable alternative to DTT)
Alkylation Iodoacetamide (IAA)15-20 mMCovalently modify free sulfhydryls to prevent disulfide bond reformation
Chloroacetamide (CAA)10-15 mMAlkylate cysteine residues
Digestion MS-Grade Trypsin1:20 - 1:50 (w/w) protease:proteinEnzymatically cleave proteins into peptides
Ammonium Bicarbonate50-100 mM, pH ~8.0Provides optimal pH for trypsin activity
Desalting Formic Acid (FA)0.1 - 1%Acidify sample for SPE and LC-MS
Trifluoroacetic Acid (TFA)0.1%Strong ion-pairing agent for peptide cleanup
Acetonitrile (ACN)50 - 80% in elution bufferElute peptides from C18 media

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the standard bottom-up proteomics sample preparation protocol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis start Biological Sample (Cells/Tissues) lysis Cell Lysis & Protein Extraction start->lysis Lyse quant Protein Quantification lysis->quant Quantify red_alk Reduction & Alkylation quant->red_alk Process digest Protein Digestion (e.g., Trypsin) red_alk->digest Digest cleanup Peptide Desalting (C18 SPE) digest->cleanup Clean end_prep Prepared Peptides cleanup->end_prep Elute lcms LC-MS/MS Analysis end_prep->lcms Inject data_analysis Data Analysis lcms->data_analysis Acquire Data results Protein Identification & Quantification data_analysis->results Process Data

Caption: A generalized workflow for bottom-up proteomics sample preparation and analysis.

Conclusion

While a specific "this compound" protocol is not described in the current scientific literature, the fundamental principles of sample preparation for mass spectrometry remain consistent. The detailed protocol provided in this application note outlines a robust and widely adopted workflow for preparing biological samples for proteomic analysis. Adherence to these steps, with careful consideration of reagent choice and handling, is critical for obtaining high-quality and reproducible mass spectrometry data. This foundational knowledge is essential for researchers, scientists, and drug development professionals seeking to leverage the power of proteomics in their work.

References

Application Notes and Protocols for Quantitative Analysis of Protein-Protein Interactions using Stable Isotope Dimethyl Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific reagent "T4-FormicAcid-N-methylamide" could not be definitively identified in scientific literature. It is possible that this is a non-standard nomenclature, an internal laboratory code, or a misnomer. The following application notes and protocols are based on the widely used and chemically related technique of Stable Isotope Dimethyl Labeling , which is a powerful method for the quantitative analysis of protein-protein interactions and aligns with the chemical concepts suggested by the user's query. This technique is frequently coupled with affinity purification-mass spectrometry (AP-MS) or co-immunoprecipitation (co-IP) to study protein complexes.

Audience: Researchers, scientists, and drug development professionals.

Introduction to Stable Isotope Dimethyl Labeling for Protein-Protein Interaction Analysis

Stable Isotope Dimethyl Labeling is a robust and cost-effective chemical labeling strategy for quantitative mass spectrometry-based proteomics. The technique is based on the reductive amination of primary amines (the N-terminus and the ε-amino group of lysine residues) in proteins or peptides using formaldehyde and a reducing agent, typically sodium cyanoborohydride. By using stable isotope-labeled (deuterium and/or carbon-13) versions of formaldehyde and/or sodium cyanoborohydride, a specific mass tag is introduced.

This allows for the differential labeling of two or more samples (e.g., a bait protein immunoprecipitation vs. a control). After labeling, the samples are mixed, and the relative abundance of interacting proteins can be accurately quantified by comparing the signal intensities of the differentially labeled peptides in the mass spectrometer. This method is highly specific, efficient, and compatible with a wide range of biological samples and protein enrichment techniques.

Core Principles and Signaling Pathway Context

The dimethyl labeling workflow is integrated with methods designed to isolate protein complexes. A common application is to quantify the interaction partners of a specific "bait" protein under different conditions (e.g., with and without a drug treatment).

Below is a conceptual diagram illustrating the logical workflow for identifying and quantifying protein-protein interactions using this method.

cluster_3 Analysis A Control Cells C Lysis & Immunoprecipitation (e.g., anti-Bait Protein) A->C B Treated Cells D Lysis & Immunoprecipitation (e.g., anti-Bait Protein) B->D E On-bead Digestion (e.g., Trypsin) C->E F On-bead Digestion (e.g., Trypsin) D->F G Light Labeling (CH2O + NaBH3CN) E->G H Heavy Labeling (CD2O + NaBD3CN) F->H I Combine Samples G->I H->I J LC-MS/MS Analysis I->J K Data Analysis & Quantification J->K

Caption: Workflow for quantitative PPI analysis.

Data Presentation: Quantitative Comparison of Reagents

The choice of labeling reagents determines the mass shift between the "light" and "heavy" labeled peptides. This allows for multiplexing, where more than two samples can be compared in a single experiment.

Labeling Reagent CombinationMass Shift per Amine (Da)Sample Type
Light: CH₂O + NaBH₃CN+28Control
Intermediate: CD₂O + NaBH₃CN+32Treatment 1
Heavy: ¹³CD₂O + NaBD₃CN+36Treatment 2

Experimental Protocols

In-Solution Dimethyl Labeling of Peptides

This protocol is suitable for labeling purified peptide mixtures following protein digestion.

Materials:

  • Lyophilized peptide samples

  • 1 M Triethylammonium bicarbonate (TEAB), pH 8.5

  • 4% (v/v) Formaldehyde (CH₂O) in water (for light labeling)

  • 4% (v/v) Deuterated formaldehyde (CD₂O) in water (for heavy labeling)

  • 600 mM Sodium cyanoborohydride (NaBH₃CN) in water

  • 5 M Hydrochloric acid (HCl)

  • C18 desalting spin columns

Procedure:

  • Resuspend peptide samples in 100 µL of 100 mM TEAB.

  • Light Labeling: To the control sample, add 8 µL of 4% CH₂O.

  • Heavy Labeling: To the experimental sample, add 8 µL of 4% CD₂O.

  • Vortex briefly and spin down.

  • Add 8 µL of 600 mM NaBH₃CN to each sample.

  • Incubate at room temperature for 1 hour.

  • Quench the reaction by adding 16 µL of 5 M HCl.

  • Combine the light and heavy labeled samples.

  • Desalt the combined sample using a C18 spin column according to the manufacturer's protocol.

  • Elute the labeled peptides, dry them in a vacuum centrifuge, and store at -20°C until LC-MS/MS analysis.

On-Column Dimethyl Labeling

This protocol is efficient for small sample amounts and can be automated.

Materials:

  • Peptide sample in 0.1% formic acid

  • Labeling Buffer: 100 mM sodium phosphate, pH 7.5

  • Light Labeling Reagent: 4% CH₂O, 60 mM NaBH₃CN in Labeling Buffer

  • Heavy Labeling Reagent: 4% CD₂O, 60 mM NaBH₃CN in Labeling Buffer

  • Wash Solution: 0.1% formic acid in 5% acetonitrile

  • C18 StageTip or similar micro-column

Procedure:

  • Condition a C18 StageTip with methanol, followed by 80% acetonitrile with 0.1% formic acid, and finally equilibrate with 0.1% formic acid.

  • Load the peptide sample onto the StageTip.

  • Wash the StageTip with 100 µL of 0.1% formic acid.

  • Apply 50 µL of the appropriate labeling reagent (Light or Heavy) to the StageTip and allow it to pass through slowly (can be aided by gentle centrifugation).

  • Incubate for 20 minutes at room temperature.

  • Wash the StageTip with 100 µL of Wash Solution to remove excess reagents.

  • Elute the labeled peptides from the StageTips of the different samples with 80% acetonitrile, 0.1% formic acid, and combine them.

  • Dry the combined sample in a vacuum centrifuge and prepare for LC-MS/MS analysis.

Visualization of the Labeling Reaction

The chemical reaction underlying stable isotope dimethyl labeling is a reductive amination.

R_NH2 Peptide Primary Amine (R-NH2) Schiff_base Schiff Base Intermediate (R-N=CH2) R_NH2->Schiff_base + CH2O - H2O CH2O Formaldehyde (CH2O) NaBH3CN Sodium Cyanoborohydride (Reducing Agent) Dimethyl_amine Dimethylated Amine (R-N(CH3)2) Schiff_base->Dimethyl_amine + NaBH3CN + CH2O

Caption: Reductive amination reaction for dimethyl labeling.

Application Notes and Protocols: T4-FormicAcid-N-methylamide (T4-FAM) Labeling for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Quantitative proteomics is a critical discipline in modern biological research and drug development, enabling the large-scale measurement of protein abundance changes in response to various stimuli or disease states. Chemical labeling strategies, which introduce stable isotopes to peptides, are a cornerstone of quantitative proteomics, facilitating the multiplexed analysis of several samples in a single mass spectrometry run.

This document introduces a novel (hypothetical) chemical labeling reagent, T4-FormicAcid-N-methylamide (T4-FAM), for the relative quantification of proteins. T4-FAM is an amine-reactive isobaric tagging reagent designed for robust and sensitive analysis of protein expression changes in complex biological samples. These application notes provide an overview of the T4-FAM labeling workflow, present example quantitative data, and offer a detailed protocol for its use in quantitative proteomics experiments.

I. T4-FAM Labeling Workflow

The T4-FAM labeling strategy is designed for ease of use and compatibility with standard proteomics sample preparation workflows. The overall experimental procedure is depicted in the workflow diagram below. Briefly, proteins extracted from different samples are digested into peptides. Each peptide digest is then labeled with a specific T-FAM isobaric tag. Following labeling, the samples are combined, fractionated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS fragmentation, reporter ions are generated, and their relative intensities are used to quantify the corresponding peptides and, by inference, proteins across the different samples.

T4_FAM_Workflow cluster_sample_prep Sample Preparation cluster_labeling T4-FAM Labeling cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis p1 Protein Extraction (e.g., Cell Lysates) p2 Reduction & Alkylation p1->p2 p3 Protein Digestion (e.g., Trypsin) p2->p3 l1 Label Peptides with T4-FAM Reagents p3->l1 a1 Combine Labeled Samples l1->a1 a2 Peptide Fractionation (e.g., High pH RP-LC) a1->a2 a3 LC-MS/MS Analysis a2->a3 d1 Database Search & Protein Identification a3->d1 d2 Quantification of Reporter Ions d1->d2 d3 Statistical Analysis d2->d3

Figure 1: T4-FAM Quantitative Proteomics Workflow.

II. Example Application: Analysis of a Signaling Pathway

To demonstrate the utility of T4-FAM labeling, we present hypothetical data from an experiment investigating the effect of a drug candidate on the "Protein Kinase Z (PKZ)" signaling pathway. In this example, a cancer cell line was treated with either a vehicle control or a novel PKZ inhibitor. The changes in the proteome were then quantified using T4-FAM labeling and LC-MS/MS.

PKZ_Signaling_Pathway cluster_pathway Hypothetical PKZ Signaling Pathway receptor Receptor pkz Protein Kinase Z (PKZ) receptor->pkz Activation sub1 Substrate 1 pkz->sub1 Phosphorylation sub2 Substrate 2 pkz->sub2 Phosphorylation tf Transcription Factor sub1->tf Activation sub2->tf Inhibition nucleus Nucleus tf->nucleus response Cellular Response (e.g., Proliferation) nucleus->response

Figure 2: Hypothetical Protein Kinase Z (PKZ) Signaling Pathway.

III. Quantitative Data

The following tables summarize the hypothetical quantitative proteomics data from the PKZ inhibitor study. Protein abundance ratios were calculated as the inhibitor-treated sample relative to the vehicle control.

Table 1: Key Proteins in the PKZ Signaling Pathway

Protein NameGene NameProtein AccessionFold Change (Inhibitor/Control)p-value
Protein Kinase ZPKZP123450.980.85
Substrate 1SUB1P678900.550.001
Substrate 2SUB2Q123451.890.005
Transcription FactorTF1Q678900.620.003

Table 2: Top 5 Down-regulated Proteins

Protein NameGene NameProtein AccessionFold Change (Inhibitor/Control)p-value
Cyclin-dependent kinase 2CDK2P249410.45<0.001
Proliferating cell nuclear antigenPCNAP120040.51<0.001
Substrate 1SUB1P678900.550.001
Transcription FactorTF1Q678900.620.003
Myb-related protein BMYBL2P102440.650.004

Table 3: Top 5 Up-regulated Proteins

Protein NameGene NameProtein AccessionFold Change (Inhibitor/Control)p-value
Caspase-3CASP3P425742.15<0.001
Bcl-2-associated X proteinBAXQ078171.950.002
Substrate 2SUB2Q123451.890.005
Cytochrome cCYCSP999991.780.008
Apoptosis-inducing factor 1AIFM1O958311.720.011

IV. Experimental Protocols

A. Protein Extraction and Digestion
  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cell pellets in a suitable lysis buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5) supplemented with protease and phosphatase inhibitors.

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Clarify the lysate by centrifugation at 16,000 x g for 20 minutes at 4°C.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 5 mM.

    • Incubate for 30 minutes at 37°C.

    • Add iodoacetamide to a final concentration of 15 mM.

    • Incubate for 30 minutes at room temperature in the dark.

  • Protein Digestion:

    • Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to below 2 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

    • Dry the desalted peptides in a vacuum centrifuge.

B. T4-FAM Labeling of Peptides
  • Reagent Preparation:

    • Allow the T4-FAM reagent vials to equilibrate to room temperature.

    • Reconstitute each T4-FAM reagent with 50 µL of anhydrous acetonitrile.

  • Labeling Reaction:

    • Resuspend the dried peptide samples (100 µg) in 100 µL of 100 mM TEAB (triethylammonium bicarbonate), pH 8.5.

    • Add the reconstituted T4-FAM reagent to the corresponding peptide sample.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction by adding 8 µL of 5% hydroxylamine and incubate for 15 minutes.

C. Sample Pooling and Fractionation
  • Pooling:

    • Combine the T4-FAM labeled samples in a 1:1:1:1... ratio.

    • Dry the pooled sample in a vacuum centrifuge.

  • High pH Reversed-Phase Fractionation:

    • Resuspend the pooled peptides in a high pH reversed-phase loading buffer.

    • Fractionate the peptides using a high pH reversed-phase chromatography column.

    • Collect fractions and concatenate them for subsequent analysis.

    • Dry the fractions in a vacuum centrifuge.

D. LC-MS/MS Analysis
  • Instrumentation:

    • Perform LC-MS/MS analysis on a high-resolution Orbitrap mass spectrometer coupled with a nano-electrospray ionization source.

  • LC Separation:

    • Resuspend each peptide fraction in a suitable loading buffer (e.g., 0.1% formic acid).

    • Separate peptides on a C18 analytical column using a gradient of acetonitrile in 0.1% formic acid.

  • Mass Spectrometry:

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • Set the MS1 scan resolution to 120,000 and the MS2 scan resolution to 50,000.

    • Use higher-energy collisional dissociation (HCD) for fragmentation.

E. Data Analysis
  • Database Searching:

    • Search the raw MS data against a relevant protein database (e.g., Swiss-Prot) using a database search engine (e.g., Sequest, MaxQuant).

    • Specify T4-FAM on peptide N-termini and lysine residues as a fixed modification.

    • Set other parameters such as precursor and fragment mass tolerances appropriately.

  • Quantification and Statistical Analysis:

    • Quantify the reporter ion intensities from the MS/MS spectra.

    • Normalize the protein ratios.

    • Perform statistical analysis (e.g., t-test) to identify significantly regulated proteins.

Disclaimer: this compound (T4-FAM) is a hypothetical reagent created for illustrative purposes within this document. The protocols and data presented are based on established principles of quantitative proteomics using isobaric tags and should be adapted and validated for any new chemical labeling reagent.

Application Note: Quantitative Analysis of T4-FormicAcid-N-methylamide Modified Proteins by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive workflow for the identification and quantification of a novel putative protein modification, termed "T4-FormicAcid-N-methylamide," using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodologies provide a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of novel protein post-translational modifications (PTMs) or adducts. The protocols cover all stages from sample preparation and enzymatic digestion to LC-MS/MS data acquisition and analysis. Furthermore, this document presents a strategy for summarizing quantitative data and includes a visual representation of the experimental workflow. While "this compound" is presented here as a hypothetical modification, the principles and protocols are broadly applicable to the analysis of other novel protein modifications.

Introduction

The functional landscape of the proteome is vastly expanded by post-translational modifications (PTMs), which play a critical role in regulating protein activity, localization, and interaction networks. The identification and quantification of novel PTMs are crucial for advancing our understanding of cellular biology and disease pathogenesis. Mass spectrometry-based proteomics has become an indispensable tool for the characterization of PTMs due to its high sensitivity and specificity.

This application note addresses the analytical challenge of a putative "this compound" modification. This modification is hypothesized to be a covalent adduct involving the addition of a formic acid and an N-methylamide group to a protein, potentially facilitated by or related to a "T4" entity (which could represent, for example, a bacteriophage T4-derived enzyme or a specific chemical moiety). The analysis of such modifications requires tailored experimental design and data analysis strategies. Formylation is a known modification that can occur on lysine, serine, and threonine residues, often induced by exposure to formic acid, a common solvent in proteomics.[1][2][3] N-methylation is also a well-characterized PTM.[4] The combination of these into a single adduct presents a unique analytical challenge.

This document provides a detailed protocol for the enrichment and LC-MS/MS analysis of peptides bearing this hypothetical modification. It also includes a template for the presentation of quantitative data to facilitate the comparison of modification levels across different experimental conditions.

Experimental Protocols

Protein Extraction and Preparation

A standard proteomics sample preparation workflow is the foundation for the analysis of any protein modification.

  • Cell Lysis and Protein Extraction:

    • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 1 mg), add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 20 mM.

    • Incubate for 30 minutes in the dark at room temperature to alkylate free cysteine residues.

Enzymatic Digestion
  • In-solution Digestion:

    • Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.

    • Incubate overnight at 37°C with gentle shaking.

    • Stop the digestion by adding formic acid to a final concentration of 1%.[5]

Peptide Desalting and Enrichment (Optional)

For complex samples or low-abundance modifications, an enrichment step can be beneficial.

  • Desalting:

    • Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.

    • Condition the cartridge with acetonitrile, followed by equilibration with 0.1% formic acid in water.

    • Load the acidified peptide sample.

    • Wash the cartridge with 0.1% formic acid in water to remove salts.

    • Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Affinity Enrichment (Hypothetical):

    • If a specific antibody that recognizes the "this compound" modification were available, immunoprecipitation could be performed at this stage to enrich for modified peptides.

LC-MS/MS Analysis
  • Instrumentation:

    • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system is recommended.

  • Chromatographic Separation:

    • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

    • Load the peptides onto a trap column, followed by separation on a C18 analytical column.

    • Use a gradient of increasing acetonitrile concentration (e.g., 5-40% over 60-120 minutes) to elute the peptides. The mobile phases should contain 0.1% formic acid.[6][7][8]

  • Mass Spectrometry Parameters:

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Acquire full MS scans in the Orbitrap or TOF analyzer at a resolution of 60,000-120,000.

    • Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD) or collision-induced dissociation (CID).

    • Acquire MS/MS scans in the Orbitrap or ion trap at a resolution of 15,000-30,000.

    • Use dynamic exclusion to prevent repeated fragmentation of the same precursor ion.[7]

Data Analysis
  • Database Searching:

    • Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, or similar) to search the raw MS/MS data against a relevant protein database (e.g., UniProt).

    • Configure the search parameters to include:

      • Enzyme: Trypsin, with up to two missed cleavages.

      • Fixed Modification: Carbamidomethyl (C) for alkylated cysteines.

      • Variable Modifications: Oxidation (M), Acetyl (Protein N-term), and a custom modification for "this compound" (the mass shift will depend on the exact chemical formula of this hypothetical adduct). For formylation, the mass shift is +27.9949 Da, and for N-methylation, it is +14.0157 Da.

  • Quantitative Analysis:

    • For label-free quantification, use the precursor ion intensities or spectral counts.

    • For labeled quantification (e.g., SILAC, TMT), use the reporter ion intensities.

    • Perform statistical analysis to identify significant changes in the abundance of modified peptides between different conditions.

Data Presentation

Quantitative results should be presented in a clear and organized manner to allow for easy interpretation and comparison.

Table 1: Quantitative Analysis of this compound Modified Peptides

Protein AccessionGene NamePeptide SequenceModification SiteFold Change (Treatment vs. Control)p-value
P01234GENE1AGFAGDDAPRK102.50.012
Q56789GENE2VTLTCAASGFNPKK13-3.10.005
P98765GENE3LFTGHPETLEKK111.80.045
..................

Mandatory Visualization

A diagram of the experimental workflow provides a clear overview of the entire process, from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_digestion Protein Digestion cluster_cleanup Peptide Cleanup & Enrichment cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis cell_culture Cell Culture / Tissue lysis Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification lysis->quantification reduction_alkylation Reduction & Alkylation quantification->reduction_alkylation digestion Trypsin Digestion reduction_alkylation->digestion desalting Desalting (C18 SPE) digestion->desalting enrichment Affinity Enrichment (Optional) desalting->enrichment lcms LC-MS/MS enrichment->lcms database_search Database Search lcms->database_search quant_stats Quantification & Statistics database_search->quant_stats

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the LC-MS/MS-based analysis of the hypothetical "this compound" protein modification. The methodologies described herein are based on established principles of proteomics and can be adapted for the study of other novel protein adducts and post-translational modifications. The successful application of these protocols will enable researchers to identify and quantify novel modifications, providing valuable insights into their potential biological roles and their implications in health and disease. The structured approach to data presentation and the visualization of the experimental workflow are intended to facilitate clear communication and interpretation of results within the scientific community.

References

Application Notes & Protocols: In-Situ Cross-Linking for Protein-Protein Interaction Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A standard protocol for in-situ cross-linking utilizing the specific combination of T4 Ligase, Formic Acid, and N-methylamide for protein-protein cross-linking has not been identified in existing scientific literature. T4 ligases are enzymes that catalyze the formation of phosphodiester bonds in nucleic acids and are not conventionally used for direct protein cross-linking.[1][2][3][4] Formic acid is typically used in sample preparation for mass spectrometry, often to adjust pH, and not as a cross-linking agent.[5][6][7]

This document provides detailed application notes and a comprehensive protocol for a widely accepted and robust method of in-situ cross-linking using a chemical cross-linker, followed by mass spectrometry-based analysis. This approach is highly relevant for researchers, scientists, and drug development professionals aiming to identify protein-protein interactions in their native cellular environment.

Introduction to In-Situ Cross-Linking Mass Spectrometry (XL-MS)

In-situ cross-linking combined with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) within living cells.[8][9][10][11] The workflow involves treating cells with a membrane-permeable chemical cross-linker that covalently bonds proteins in close proximity.[12][13] This "freezes" both stable and transient interactions in their native context. Following cell lysis and protein digestion, the cross-linked protein pairs are identified using mass spectrometry, providing valuable data on protein complex topology and interaction networks.[14][15] This information is critical for understanding cellular signaling pathways and for the discovery and development of novel therapeutics.

Principle of the Method

The core principle of in-situ XL-MS is to use a bifunctional chemical reagent (a cross-linker) to create covalent bonds between amino acid residues of interacting proteins. The cross-linker has a defined length, which provides a distance constraint for the linked residues.[10][14] This protocol focuses on the use of Disuccinimidyl sulfoxide (DSSO), a popular amine-reactive, membrane-permeable, and MS-cleavable cross-linker.[16][17] The MS-cleavable nature of DSSO simplifies data analysis, as the cross-linked peptides can be separated in the mass spectrometer, aiding their identification.[8][16][18]

Experimental Workflow Overview

The overall experimental process can be broken down into several key stages:

  • In-Situ Cross-Linking: Live cells are incubated with the cross-linking reagent.

  • Cell Lysis and Protein Extraction: Cells are lysed to release the cross-linked protein complexes.

  • Protein Digestion: Proteins are enzymatically digested into smaller peptides.

  • Enrichment of Cross-Linked Peptides (Optional but Recommended): Techniques like strong cation-exchange chromatography (SCX) can be used to enrich for the relatively low-abundance cross-linked peptides.[5][18]

  • LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Specialized software is used to identify the cross-linked peptide pairs from the complex mass spectra.

Below is a diagram illustrating the general experimental workflow.

G cluster_cell In-Situ cluster_lab In-Vitro Processing cluster_analysis Analysis A Live Cell Culture B Add Membrane-Permeable Cross-linker (e.g., DSSO) A->B Incubation C Quench Reaction B->C D Cell Lysis & Protein Extraction C->D E Reduction & Alkylation D->E F Proteolytic Digestion (e.g., Trypsin) E->F G Enrichment of Cross-linked Peptides (e.g., SCX) F->G H LC-MS/MS Analysis G->H I Database Search & Cross-link Identification H->I J Data Visualization & Interaction Mapping I->J

Fig. 1: General workflow for in-situ cross-linking mass spectrometry.

Detailed Protocols

Materials and Reagents
Reagent/MaterialSupplierPurpose
Cell Culture Medium (e.g., DMEM)VariesCell growth
Fetal Bovine Serum (FBS)VariesCell growth supplement
Phosphate-Buffered Saline (PBS)VariesWashing cells
Disuccinimidyl sulfoxide (DSSO)Major suppliersCross-linking agent
Dimethyl sulfoxide (DMSO)Sigma-AldrichSolvent for DSSO
Tris-HClVariesQuenching and lysis buffer component
UreaVariesDenaturant in lysis buffer
Dithiothreitol (DTT)VariesReducing agent
Iodoacetamide (IAA)VariesAlkylating agent
Sequencing Grade Modified TrypsinPromegaProteolytic enzyme
Ammonium BicarbonateVariesDigestion buffer component
Formic Acid VariesLC-MS/MS mobile phase component
AcetonitrileVariesLC-MS/MS mobile phase component
Strong Cation Exchange (SCX) columnPolyLC INCEnrichment of cross-linked peptides
Protocol for In-Situ Cross-Linking of Cultured Human Cells
  • Cell Culture: Culture human cells (e.g., HEK293T) to approximately 80% confluency in a T75 flask.

  • Cell Preparation: Aspirate the culture medium, and wash the cells twice with 10 mL of ice-cold PBS.

  • Cross-linker Preparation: Immediately before use, prepare a 100 mM stock solution of DSSO in DMSO. Then, dilute this stock to a final working concentration of 1-2 mM in ice-cold PBS.

  • Cross-Linking Reaction: Add 5 mL of the DSSO-containing PBS to the cells. Incubate for 30-60 minutes at room temperature with gentle rocking.

  • Quenching: Aspirate the DSSO solution and add 10 mL of quenching buffer (e.g., 50 mM Tris-HCl, pH 8.0) to the cells. Incubate for 15 minutes at room temperature to quench any unreacted DSSO.

  • Cell Harvesting: Scrape the cells into the quenching buffer and transfer the cell suspension to a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.

Protocol for Protein Digestion and Sample Preparation for MS
  • Cell Lysis: Resuspend the cell pellet in 1 mL of lysis buffer (8 M Urea in 100 mM Tris-HCl, pH 8.5). Sonicate the sample on ice to ensure complete lysis and to shear nucleic acids.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

  • Reduction and Alkylation:

    • Reduce the protein disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.

    • Alkylate the free sulfhydryl groups by adding iodoacetamide (IAA) to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

  • Digestion:

    • Dilute the sample 4-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to 2 M.

    • Add sequencing grade trypsin at a 1:50 (enzyme:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion. Desalt the peptides using a C18 solid-phase extraction cartridge.

LC-MS/MS Analysis

The resulting peptide mixture is complex, with cross-linked peptides being a minor component.

  • Chromatography: Peptides are separated using a nanoflow liquid chromatography system with a C18 reverse-phase column. A gradient of increasing acetonitrile in 0.1% formic acid is used to elute the peptides.

  • Mass Spectrometry: The eluting peptides are analyzed on a high-resolution mass spectrometer (e.g., an Orbitrap Fusion). A data-dependent acquisition method is typically used, where the instrument cycles between a full MS scan and multiple MS/MS scans on the most abundant precursor ions. For MS-cleavable cross-linkers like DSSO, specific MS2 and MS3 methods can be employed to aid identification.[17]

Data Presentation and Interpretation

The primary output of an XL-MS experiment is a list of identified cross-linked peptide pairs. This data provides distance constraints that can be used to model protein structures and map interaction interfaces.

Table of Representative Quantitative Data

The following table is an example of how quantitative data from a comparative XL-MS experiment could be presented. In this hypothetical example, a protein complex was analyzed in the presence and absence of a drug candidate.

Cross-link IDProtein 1Residue 1Protein 2Residue 2Fold Change (Drug/Control)p-value
XL-001Kinase AK152Substrate BK450.250.001
XL-002Kinase AK152Substrate BK780.310.005
XL-003Kinase AK295Regulatory CK1121.100.85
XL-004Regulatory CK55Scaffold DK2013.50<0.001
  • Interpretation: The drug significantly reduces the interaction between Kinase A and Substrate B (Fold Change < 1), suggesting it may inhibit substrate binding. Conversely, it enhances the interaction between Regulatory C and Scaffold D (Fold Change > 1), indicating a potential allosteric effect.

Signaling Pathway Visualization

XL-MS data can be used to build or refine models of signaling pathways. The diagram below illustrates a hypothetical kinase signaling pathway where interactions have been confirmed by in-situ cross-linking.

G Hypothetical Kinase Signaling Pathway Receptor Receptor Tyrosine Kinase Adaptor Adaptor Protein Receptor->Adaptor XL-confirmed KinaseA Kinase A Adaptor->KinaseA XL-confirmed SubstrateB Substrate B KinaseA->SubstrateB XL-confirmed (Phosphorylation) ScaffoldD Scaffold D KinaseA->ScaffoldD XL-confirmed Effector Downstream Effector SubstrateB->Effector ScaffoldD->Effector XL-confirmed

Fig. 2: Kinase signaling pathway with XL-MS confirmed interactions.

Conclusion

In-situ cross-linking mass spectrometry is a robust and increasingly accessible method for the global analysis of protein-protein interactions in their native cellular environment. While the specific query for a "T4-FormicAcid-N-methylamide" protocol does not correspond to a standard technique, the principles and protocols outlined here for chemical cross-linking provide a powerful and validated alternative for researchers in drug discovery and molecular biology. This approach yields high-resolution data on protein complex architecture, which is invaluable for elucidating biological mechanisms and identifying novel therapeutic targets.

References

No Documented Therapeutic Applications of T4-FormicAcid-N-methylamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should be aware that there is no publicly available scientific literature detailing the application of T4-FormicAcid-N-methylamide as a therapeutic agent in drug discovery. This compound, also known by its IUPAC name 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is primarily documented as an impurity associated with the synthesis and degradation of Levothyroxine, a manufactured form of the thyroid hormone thyroxine (T4).

The study and characterization of such impurities are critical aspects of pharmaceutical development, focusing on ensuring the safety, efficacy, and stability of the final drug product. The presence of impurities like this compound is monitored to maintain the quality and purity of Levothyroxine preparations, in line with regulatory standards.

Given its status as a pharmaceutical impurity, there is no research on its potential therapeutic effects, mechanism of action, or associated signaling pathways. Consequently, the detailed Application Notes, Experimental Protocols, and quantitative data tables requested for drug discovery applications do not exist for this compound.

The focus of scientific inquiry regarding compounds like this compound is on their detection, characterization, and control within acceptable limits in the final pharmaceutical product. This is a crucial component of Good Manufacturing Practices (GMP) and regulatory submissions for drug approval.

In the broader context of drug discovery, while derivatives and analogs of thyroid hormones are being investigated for various therapeutic areas, this compound has not been identified as a candidate for such exploration. The available information is limited to its chemical properties and its role as a reference standard for analytical purposes in quality control of Levothyroxine.

For professionals in drug development, the significance of this compound lies in the domain of analytical chemistry and quality assurance, rather than in the discovery of new therapeutics. The workflow for managing such an impurity is illustrated below.

G cluster_0 Impurity Management Workflow API_Synthesis API Synthesis (Levothyroxine) Impurity_Formation Impurity Formation (e.g., this compound) API_Synthesis->Impurity_Formation during synthesis or degradation Detection Analytical Detection (e.g., HPLC) Impurity_Formation->Detection Characterization Structural Characterization (e.g., MS, NMR) Detection->Characterization Control_Strategy Implementation of Control Strategy Detection->Control_Strategy Quantification Quantification Characterization->Quantification Toxicological_Assessment Toxicological Assessment Quantification->Toxicological_Assessment if above threshold Toxicological_Assessment->Control_Strategy Regulatory_Submission Regulatory Submission Control_Strategy->Regulatory_Submission

Workflow for Pharmaceutical Impurity Management.

Troubleshooting & Optimization

optimizing T4-FormicAcid-N-methylamide concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Compound-X. The information herein is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Compound-X in cell-based assays?

For most cell lines, a starting concentration in the range of 1-10 µM is recommended for initial screening. However, the optimal concentration is highly dependent on the cell type and the specific biological endpoint being measured. We recommend performing a dose-response curve to determine the EC50 or IC50 for your particular system.

Q2: How should I dissolve and store Compound-X?

Compound-X is soluble in DMSO at concentrations up to 50 mM. For long-term storage, it is recommended to store the DMSO stock solution at -20°C. For aqueous buffers, the solubility is significantly lower. Prepare fresh dilutions in your experimental media from the DMSO stock immediately before use and avoid repeated freeze-thaw cycles.

Q3: Is Compound-X cytotoxic at higher concentrations?

Yes, at concentrations above 50 µM, Compound-X has been observed to induce cytotoxicity in certain cell lines. It is crucial to assess cell viability in parallel with your functional assays.

Troubleshooting Guide

Issue 1: No observable effect of Compound-X in my assay.

  • Possible Cause 1: Sub-optimal Concentration. The concentration of Compound-X may be too low to elicit a response.

    • Solution: Perform a dose-response experiment ranging from 0.1 µM to 100 µM to identify the optimal concentration range.

  • Possible Cause 2: Compound Instability. Compound-X may be degrading in your experimental media over the course of the experiment.

    • Solution: Minimize the time between dissolving the compound and adding it to your assay. Consider a time-course experiment to assess the stability of the compound's effect.

  • Possible Cause 3: Inactive Target Pathway. The target signaling pathway for Compound-X may not be active in your specific cell model.

    • Solution: Confirm the expression and activity of the target pathway components using techniques such as Western blotting or qPCR.

Issue 2: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent Compound Dilution. Errors in serial dilutions can lead to significant variability.

    • Solution: Prepare a fresh dilution series for each experiment from a validated stock solution. Use calibrated pipettes and ensure thorough mixing at each dilution step.

  • Possible Cause 2: Cell Passage Number. The responsiveness of cells to Compound-X may change with increasing passage number.

    • Solution: Use cells within a consistent and low passage number range for all experiments.

Experimental Protocols & Data

Dose-Response Experiment for Compound-X

This protocol outlines a typical experiment to determine the half-maximal effective concentration (EC50) of Compound-X on the activation of a target signaling pathway.

Methodology:

  • Cell Seeding: Plate cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Preparation: Prepare a 2X serial dilution of Compound-X in assay media, ranging from 200 µM to 0.2 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the culture media and add 100 µL of the prepared Compound-X dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 6 hours).

  • Assay: Lyse the cells and perform a quantitative assay to measure the activation of the downstream target (e.g., ELISA for a phosphorylated protein).

  • Data Analysis: Plot the response versus the log of the Compound-X concentration and fit the data to a four-parameter logistic curve to determine the EC50.

Table 1: Example Dose-Response Data for Compound-X

Compound-X Conc. (µM)% Pathway Activation (Mean)Standard Deviation
10098.23.1
5095.74.5
2588.15.2
12.575.46.8
6.2552.35.9
3.1328.94.3
1.5612.12.7
0.785.41.9
0 (Vehicle)2.11.1
Cell Viability Assay

This protocol is for assessing the cytotoxic effects of Compound-X using a standard MTT assay.

Methodology:

  • Cell Seeding: Plate cells as described in the dose-response experiment.

  • Compound Treatment: Treat cells with the same concentrations of Compound-X as in the functional assay.

  • Incubation: Incubate for the same duration as the functional assay.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Absorbance Reading: Measure the absorbance at 570 nm.

Table 2: Example Cell Viability Data for Compound-X

Compound-X Conc. (µM)% Cell Viability (Mean)Standard Deviation
10045.37.8
5088.95.1
2596.24.3
12.598.13.9
6.2599.52.5
3.1399.82.1
1.56100.11.8
0.7899.92.0
0 (Vehicle)100.02.3

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Compound-X Serial Dilutions cell_treatment Treat Cells with Compound-X compound_prep->cell_treatment functional_assay Functional Assay (e.g., ELISA) cell_treatment->functional_assay viability_assay Viability Assay (e.g., MTT) cell_treatment->viability_assay data_analysis Determine EC50 and CC50 functional_assay->data_analysis viability_assay->data_analysis

Caption: Experimental workflow for determining the optimal concentration of Compound-X.

signaling_pathway CompoundX Compound-X Receptor Target Receptor CompoundX->Receptor Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces

Caption: Hypothetical signaling pathway activated by Compound-X.

T4-FormicAcid-N-methylamide reaction time and temperature optimization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for two distinct experimental contexts that may be relevant to the "T4-FormicAcid-N-methylamide" query:

  • Section 1: T4 DNA Ligase Reaction Optimization: For researchers in molecular biology using the T4 DNA Ligase enzyme.

  • Section 2: N-Formylation and N-Methylation of Amines: For researchers in organic chemistry performing formylation or methylation reactions on a target amine compound (potentially abbreviated as "T4").

Section 1: T4 DNA Ligase Reaction Optimization

This section addresses common issues and optimization strategies for T4 DNA Ligase, an enzyme crucial for joining DNA fragments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and incubation time for a T4 DNA Ligase reaction?

A1: The optimal temperature for T4 DNA Ligase activity is 25°C.[1] However, the ideal ligation temperature is a balance between enzyme activity and the annealing of the DNA ends. For cohesive (sticky) ends, a common condition is room temperature (22°C) for 3 hours or 4-8°C overnight. For blunt-end ligations, which are less efficient, temperatures between 15–20°C for 4–18 hours are often used.[1] Longer incubation times are typically required at lower temperatures.[1]

Q2: What are the key components of a T4 DNA Ligase reaction buffer?

A2: A typical 5X T4 DNA Ligase reaction buffer contains 250 mM Tris-HCl (pH 7.6), 50 mM MgCl₂, 5 mM ATP, 5 mM DTT, and 25% (w/v) polyethylene glycol (PEG)-8000.[2] Magnesium (Mg²⁺) is a required cofactor, with an optimal concentration of 10 mM.[3] ATP is an essential energy source for the ligation reaction. PEG is included to increase ligation efficiency by macromolecular crowding.[3]

Q3: How does the molar ratio of insert to vector DNA affect ligation efficiency?

A3: The molar ratio of insert to vector is a critical parameter for successful ligation. For cloning a fragment into a plasmid vector, a molar ratio of 1:1, 1:3, or 3:1 (vector:insert) is commonly recommended.[1] The optimal ratio may vary depending on the specific vector and insert.

Troubleshooting Guide
Issue Possible Cause Recommendation
Low or no colonies after transformation Inactive T4 DNA LigaseEnsure the enzyme has been stored properly at -20°C in a non-frost-free freezer and has not been left on ice for extended periods.[2]
Inefficient ligationOptimize the insert:vector molar ratio. For blunt-end ligation, increase the concentration of both the enzyme and DNA, and consider a lower incubation temperature for a longer period.[3]
Poor quality DNA (vector or insert)Purify the DNA fragments to remove any contaminants. If the vector was treated with alkaline phosphatase, ensure it was heat-inactivated before ligation.[2]
Incompetent competent cellsVerify the transformation efficiency of your competent cells with a control plasmid.
High number of colonies with no insert Vector self-ligationDephosphorylate the vector using an alkaline phosphatase (e.g., CIAP) to prevent self-ligation. Ensure the phosphatase is heat-inactivated before the ligation step.[2]
Insufficient amount of insert DNAIncrease the molar ratio of insert to vector.
Experimental Protocols

Protocol 1: Cohesive End Ligation

  • In a sterile microcentrifuge tube, combine the following:

    • Vector DNA (e.g., 100 ng)

    • Insert DNA (at a 3:1 molar ratio to the vector)

    • 2 µL of 10X T4 DNA Ligase Buffer

    • 1 µL of T4 DNA Ligase (1-5 units)

    • Nuclease-free water to a final volume of 20 µL

  • Gently mix the components by pipetting.

  • Incubate at room temperature (22-25°C) for 1-3 hours, or at 16°C overnight.

  • Heat inactivate the ligase at 65°C for 10 minutes.

  • Proceed with transformation.

Protocol 2: Blunt End Ligation

  • In a sterile microcentrifuge tube, combine the following:

    • Vector DNA (e.g., 100-200 ng)

    • Insert DNA (at a 3:1 to 5:1 molar ratio to the vector)

    • 4 µL of 5X T4 DNA Ligase Buffer (containing PEG)

    • 1-2 µL of high concentration T4 DNA Ligase (e.g., 5 units/µL)

    • Nuclease-free water to a final volume of 20 µL

  • Gently mix the components.

  • Incubate at 15-20°C for 4-18 hours.

  • Heat inactivate the ligase at 65°C for 10 minutes.

  • Proceed with transformation.

Diagrams

T4_Ligation_Workflow prep_dna Prepare Vector and Insert DNA ligation Ligation Reaction: - T4 DNA Ligase - ATP - Buffer with Mg2+ prep_dna->ligation transformation Transformation into Competent Cells ligation->transformation plating Plate on Selective Medium transformation->plating analysis Analyze Colonies (e.g., PCR, Sequencing) plating->analysis

Caption: General workflow for a T4 DNA Ligase cloning experiment.

Section 2: N-Formylation and N-Methylation of Amines

This section provides guidance for the formylation and methylation of primary and secondary amines using reagents like formic acid. "T4" is assumed to be a user-defined abbreviation for a target amine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for N-formylation of an amine?

A1: N-formylation can be achieved using various reagents. A practical and convenient method involves heating the amine with aqueous 85% formic acid in a solvent like toluene under reflux with a Dean-Stark trap to remove water.[4] Other methods include using acetic formic anhydride, or activating formic acid with reagents like N,N'-dicyclohexylcarbodiimide (DCC).[4][5]

Q2: How can I achieve N-methylation of a primary or secondary amine?

A2: The Eschweiler-Clarke reaction is a classic method for methylating primary or secondary amines using excess formic acid and formaldehyde.[6] This reaction is typically performed in an aqueous solution near boiling and results in the tertiary amine without the formation of quaternary ammonium salts.[6] Alternative methods may use formic acid as a source of both carbon and hydrogen with a suitable catalyst.[7][8]

Q3: What are the typical reaction temperatures and times for these reactions?

A3: For N-formylation with formic acid and toluene, the reaction is typically run at reflux for 4-9 hours.[4] For the Eschweiler-Clarke reaction, temperatures are generally near boiling (around 100°C).[6] The reaction is monitored until the evolution of carbon dioxide ceases.[9] Catalyst-based formylations can sometimes be performed at lower temperatures, such as 70°C.[10]

Troubleshooting Guide
Issue Possible Cause Recommendation
Low yield of formylated product Incomplete reactionExtend the reaction time and ensure efficient water removal if using a Dean-Stark trap. Monitor the reaction progress by TLC.[4]
Decomposition of formic acidFor methods involving activators like DCC, it is important to control the temperature. Performing the reaction at lower temperatures (e.g., 4°C) can prevent formic acid decomposition and improve yields.[5]
Low yield of methylated product in Eschweiler-Clarke reaction Insufficient reagentsUse a stoichiometric excess of both formaldehyde and formic acid.[6][9]
Reaction not driven to completionEnsure the reaction is heated until gas evolution stops.[9]
Formation of side products Impure starting materialsEnsure the starting amine is pure and dry. Water in the starting material can sometimes lead to side reactions.
Reaction conditions too harshConsider milder reaction conditions or alternative catalytic methods if available for your specific substrate.
Experimental Protocols

Protocol 3: General Procedure for N-Formylation using Formic Acid and Toluene

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the amine (1 equivalent).

  • Add toluene as the solvent.

  • Add 1.0-1.2 equivalents of aqueous 85% formic acid.[4]

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting amine is consumed (typically 4-9 hours).[4]

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude N-formyl product.[4]

Protocol 4: General Procedure for Eschweiler-Clarke N-Methylation

  • To a primary or secondary amine, add an excess of formaldehyde (as an aqueous solution).

  • Slowly add an excess of formic acid. The reaction is often exothermic.[9]

  • Heat the reaction mixture to near boiling.[6]

  • Continue heating until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and work up by adding a strong base (like NaOH or KOH) to neutralize excess formic acid and then extract the methylated amine product.[9]

Diagrams

Formylation_Methylation_Pathways amine Primary or Secondary Amine (R-NHR') formylation N-Formylation amine->formylation methylation N-Methylation (Eschweiler-Clarke) amine->methylation formamide Formamide (R-N(CHO)R') formylation->formamide methyl_amine Tertiary Amine (R-N(CH3)R') methylation->methyl_amine reagent1 Formic Acid (HCOOH) reagent1->formylation reagent2 Formic Acid (HCOOH) + Formaldehyde (CH2O) reagent2->methylation

Caption: Reaction pathways for N-formylation and N-methylation of amines.

References

Technical Support Center: T4-FormicAcid-N-methylamide Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of T4-FormicAcid-N-methylamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges encountered with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound, chemically known as 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a derivative of the thyroid hormone L-Thyroxine (T4)[1][2][3][4][5]. It is recognized as a process-related impurity in the synthesis of Levothyroxine, the synthetic form of T4[][7]. Its structure is characterized by the thyroxine backbone with the amino acid side chain replaced by an N-methylamide group.

Q2: What are the primary synthesis routes for this compound?

  • Amide Coupling: This would involve the reaction of 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid (a T4 analogue) with methylamine using a suitable coupling agent.

  • Formylation of a Precursor: This route would start with a precursor molecule containing a methylamino group, which is then formylated to yield the final product.

Q3: What are the main challenges in the synthesis of this compound?

A3: The synthesis of a poly-iodinated, polar molecule like this compound presents several challenges:

  • Steric Hindrance: The bulky iodine atoms on the aromatic rings can sterically hinder the approach of reactants to the carboxylic acid or amine functional groups, potentially leading to slow reaction rates or the need for more forcing reaction conditions.

  • Side Reactions: The presence of multiple reactive sites (phenolic hydroxyl, amide) can lead to undesired side reactions, such as O-alkylation or multiple formylations, if not properly controlled.

  • Reagent Stability: Iodinated aromatic compounds can be sensitive to certain reagents and reaction conditions, potentially leading to de-iodination or other degradation pathways.

Q4: What are the common difficulties encountered during the purification of this compound?

A4: The purification of this compound is challenging due to its:

  • High Polarity: The presence of the phenolic hydroxyl and amide groups imparts high polarity, which can lead to poor solubility in common organic solvents and streaking on normal-phase silica gel chromatography[8][9].

  • Potential for Degradation: The molecule may be sensitive to acidic or basic conditions sometimes used in chromatography, potentially leading to decomposition[10].

  • Similar Polarity of Byproducts: Byproducts from the synthesis may have similar polarities to the desired product, making chromatographic separation difficult.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: A combination of analytical techniques should be used to confirm the identity and assess the purity of the final product. These typically include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Troubleshooting Guides

Synthesis Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield in amide coupling reaction. 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance from iodine atoms. 3. Poor solubility of starting materials. 4. Decomposition of starting materials or product.1. Use a more powerful coupling reagent such as HATU or T3P. 2. Increase reaction temperature and/or time. 3. Use a more polar aprotic solvent like DMF or DMA. 4. Perform the reaction under an inert atmosphere (N₂ or Ar).
Formation of multiple products. 1. Side reaction at the phenolic hydroxyl group (e.g., O-acylation). 2. Over-reaction or side reactions with the formylating agent. 3. Degradation of the starting material or product.1. Protect the phenolic hydroxyl group with a suitable protecting group (e.g., benzyl ether) prior to the coupling reaction. 2. Use milder formylating agents and control the stoichiometry carefully. 3. Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times.
Incomplete reaction. 1. Insufficient reagent stoichiometry. 2. Reaction temperature is too low. 3. Inadequate reaction time.1. Increase the equivalents of the coupling agent and/or methylamine. 2. Gradually increase the reaction temperature while monitoring for degradation. 3. Extend the reaction time and monitor progress by TLC or LC-MS.
Purification Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Product streaks on normal-phase silica gel TLC/column chromatography. 1. High polarity of the compound. 2. Strong interaction with the acidic silica gel.1. Switch to reverse-phase chromatography (C18 silica). 2. Use a modified mobile phase for normal-phase chromatography, such as adding a small amount of acetic acid or triethylamine to the eluent to suppress ionization. 3. Consider using a different stationary phase like alumina (neutral or basic)[11].
Co-elution of impurities with the product. 1. Similar polarity of the product and impurities.1. Optimize the chromatographic conditions by trying different solvent systems and gradients. 2. Consider preparative HPLC for better resolution. 3. Attempt recrystallization from a suitable solvent system to purify the product. Polar solvents like ethanol, acetone, or acetonitrile could be effective[10].
Product degradation during purification. 1. Sensitivity to acidic or basic conditions. 2. Instability on the stationary phase.1. Use neutral pH conditions for chromatography. 2. Minimize the time the compound is on the column. 3. A protocol to assess the stability of sensitive compounds on different stationary phases can be employed before attempting large-scale purification[11].

Experimental Protocols

General Protocol for Amide Coupling

A suggested starting point for the synthesis of this compound via amide coupling is outlined below. Note: This is a general procedure and may require optimization.

  • Dissolution: Dissolve 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoic acid (1 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF or NMP).

  • Activation: Add a suitable amide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIEA, 2 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of methylamine (e.g., 2M in THF, 1.5 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Below are diagrams illustrating key concepts in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Starting_Material 4-(4-hydroxy-3,5-diiodophenoxy)- 3,5-diiodobenzoic acid Coupling Amide Coupling (e.g., HATU, DIEA) Starting_Material->Coupling Crude_Product Crude T4-FormicAcid- N-methylamide Coupling->Crude_Product Methylamine Methylamine Methylamine->Coupling Purification_Step Purification (e.g., Chromatography, Recrystallization) Crude_Product->Purification_Step Pure_Product Pure T4-FormicAcid- N-methylamide Purification_Step->Pure_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Issues cluster_purification Purification Issues Low_Yield Low Yield? Inefficient_Coupling Inefficient Coupling? Low_Yield->Inefficient_Coupling Yes Side_Reactions Side Reactions? Low_Yield->Side_Reactions Yes Optimize_Coupling Optimize Coupling Agent/ Conditions Inefficient_Coupling->Optimize_Coupling Protect_Phenol Protect Phenolic -OH Side_Reactions->Protect_Phenol Poor_Separation Poor Separation? Streaking Streaking on Silica? Poor_Separation->Streaking Yes Co-elution Co-elution? Poor_Separation->Co-elution Yes Reverse_Phase Use Reverse Phase (C18) Streaking->Reverse_Phase Optimize_Gradient Optimize Gradient/ Solvent System Co-elution->Optimize_Gradient

Caption: A logical troubleshooting guide for common synthesis and purification challenges.

References

Technical Support Center: Optimizing the Synthesis of N-Methylated and Acid-Labile Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with chemically modified peptides, specifically those incorporating N-methylamide modifications and acid-labile components. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve the yield and purity of your synthetic peptides.

Troubleshooting Guides

Low yield and the presence of impurities are common challenges in the synthesis of complex modified peptides. This section provides guidance on identifying and resolving these issues.

Low Coupling Efficiency of N-Methylated Amino Acids

The steric hindrance of the N-methyl group can significantly reduce the efficiency of peptide bond formation. If you are experiencing low coupling yields, consider the following:

Troubleshooting Steps:

  • Choice of Coupling Reagent: Standard coupling reagents may not be effective for N-methylated amino acids. More potent activating reagents are often required.

  • Extended Coupling Times: Increasing the reaction time can help drive the coupling to completion.

  • Microwave-Assisted Synthesis: Microwave energy can accelerate coupling reactions, particularly for sterically hindered amino acids.[1][2]

Quantitative Data on Coupling Reagent Performance:

Coupling ReagentExpected Yield Improvement (relative to standard reagents like HBTU)Key Considerations
PyAOP/PyBOP with HOAt Significant improvement, often yielding good results where others fail.[3][4]Recommended for difficult couplings of N-methylated amino acids.[3][4]
HATU/HDMC High coupling rates, sometimes exceeding HATU's efficiency.[5]Effective for both solid and solution-phase synthesis.[5]
COMU Coupling efficiencies comparable to HATU, with improved safety and solubility.[5]A safer alternative to explosive HOBt or HOAt-based reagents.[5]
TOTT Good results for sterically hindered or methylated amino acids, with lower racemization.[5]Favorable for maintaining chiral purity.
Side Reactions During Cleavage of Acid-Labile Peptides

Peptides with acid-labile modifications are susceptible to degradation during the final cleavage and deprotection step. The standard high-concentration trifluoroacetic acid (TFA) cocktails can lead to unwanted side products.

Troubleshooting Steps:

  • Optimize Cleavage Cocktail: The composition of the cleavage cocktail is critical. Reducing the concentration of TFA and using appropriate scavengers can protect sensitive groups.

  • Control Cleavage Conditions: Perform the cleavage at a low temperature (e.g., in an ice-water bath) and under an inert atmosphere to minimize oxidation.[6]

  • Trial Cleavage: Before committing the bulk of your resin, perform a small-scale trial cleavage to optimize the conditions.[7]

Cleavage Cocktails for Acid-Sensitive Peptides:

Reagent CocktailCompositionApplication Notes
Reagent B ("Odorless") TFA (88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS) (2%)[8]TIS is an effective scavenger for trityl-based protecting groups. Does not prevent methionine oxidation.[8]
Mild TFA Cleavage 1-3% TFA in Dichloromethane (DCM) with triethylsilane (TES) as a scavenger.[9]For highly acid-labile groups like Mtt and Mmt.[9]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), 1,2-Ethanedithiol (EDT) (2.5%)[6]A general-purpose reagent for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[6]
Reagent R TFA (90%), Thioanisole (5%), Anisole (2%), EDT (3%)[6]Ideal for deprotection of sulfonyl-protected Arginine.[6]

Experimental Protocols

Protocol 1: Optimized Coupling of N-Methylated Amino Acids

This protocol describes a method for improving the coupling efficiency of sterically hindered N-methylated amino acids using a potent activating reagent.

Materials:

  • Fmoc-protected N-methylated amino acid

  • Peptide-resin

  • Coupling reagent (e.g., HATU or PyAOP)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • In a separate vessel, pre-activate the Fmoc-N-methylated amino acid (3 equivalents) with the coupling reagent (3 equivalents) and DIPEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, consider extending the reaction time or using microwave assistance.

  • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

  • Wash the resin with DMF to remove excess reagents.

Protocol 2: Mild Cleavage of Formic Acid-Labile Peptides

This protocol outlines a procedure for the cleavage and deprotection of peptides with highly acid-sensitive moieties, minimizing degradation.

Materials:

  • Peptide-resin

  • Cleavage Cocktail: 1% TFA in DCM with triethylsilane (TES) (5%)

  • Cold diethyl ether

  • Dichloromethane (DCM)

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Prepare the cleavage cocktail fresh and cool it in an ice bath.

  • Add the cold cleavage cocktail to the resin.

  • Gently agitate the mixture at 0°C for 30-60 minutes.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail.

  • Precipitate the peptide from the combined filtrates by adding cold diethyl ether.

  • Isolate the precipitated peptide by centrifugation and wash with cold ether.

  • Dry the crude peptide under vacuum.

Mandatory Visualizations

Troubleshooting_Workflow cluster_synthesis Peptide Synthesis & Analysis cluster_solutions Troubleshooting Solutions Start Low Peptide Yield or Purity CheckPurity Analyze Crude Peptide by HPLC/MS Start->CheckPurity IncompleteCoupling Incomplete Coupling Detected? CheckPurity->IncompleteCoupling CleavageIssues Side Products from Cleavage? IncompleteCoupling->CleavageIssues No OptimizeCoupling Optimize Coupling: - Use potent reagents (HATU, PyAOP) - Extend reaction time - Use microwave assistance IncompleteCoupling->OptimizeCoupling Yes PurificationProblem Purification Successful? CleavageIssues->PurificationProblem No OptimizeCleavage Optimize Cleavage: - Use mild TFA cocktail - Add scavengers (TIS, TES) - Lower temperature CleavageIssues->OptimizeCleavage Yes Success High Yield & Purity Achieved PurificationProblem->Success Yes OptimizePurification Optimize Purification: - Adjust gradient - Use alternative column chemistry PurificationProblem->OptimizePurification No OptimizeCoupling->CheckPurity OptimizeCleavage->CheckPurity OptimizePurification->CheckPurity

Caption: Troubleshooting workflow for low peptide yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing peptides with multiple N-methylated amino acids?

A1: The primary challenges are low coupling efficiency due to steric hindrance and the potential for side reactions.[3][4] Consecutive N-methylated residues are particularly difficult to couple.[4] Using potent coupling reagents like HATU or PyAOP/HOAt and optimizing reaction conditions (e.g., longer coupling times, microwave heating) can significantly improve yields.[1][2][3]

Q2: My N-methylated peptide shows multiple peaks on HPLC, even after purification. What could be the cause?

A2: N-methylated peptides often exist as multiple conformers (cis/trans isomers) around the N-methylated amide bond, which can resolve into multiple peaks on HPLC.[3][4] This is a known phenomenon and does not necessarily indicate impurity. Variable temperature HPLC or NMR can be used to confirm the presence of conformers.

Q3: How can I prevent the degradation of my acid-labile peptide during cleavage?

A3: The key is to use a milder cleavage cocktail and appropriate scavengers. For highly sensitive peptides, a low concentration of TFA (1-5%) in DCM with scavengers like triisopropylsilane (TIS) or triethylsilane (TES) is recommended.[8][9] Performing the cleavage at a low temperature and under an inert atmosphere can further minimize side reactions.[6]

Q4: What are scavengers and why are they important in peptide cleavage?

A4: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive cationic species that are generated during the removal of protecting groups and cleavage from the resin.[6][7] These reactive species can otherwise cause side reactions with sensitive amino acid residues like tryptophan, methionine, and cysteine, leading to impurities.[6][7] Common scavengers include water, TIS, EDT, and thioanisole.

Q5: Can I use formic acid in my cleavage cocktail?

A5: While formic acid is an acid, it is generally not strong enough for the efficient cleavage of peptides from most standard solid-phase synthesis resins. Trifluoroacetic acid (TFA) is the standard acid used for this purpose. If your peptide has a "formic acid-labile" group, it implies that it is sensitive to acid, and therefore, a very mild cleavage protocol with a low percentage of a strong acid like TFA is necessary. Using formic acid for cleavage is not a standard procedure and may not be effective.

References

Technical Support Center: Compound T4 (T4-FormicAcid-N-methylamide)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound T4. This resource provides troubleshooting guides and frequently asked questions regarding the stability of Compound T4, its degradation products, and their potential effects on your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Compound T4 and what are its primary degradation products?

A1: Compound T4 is an investigational small molecule inhibitor targeting the XYZ kinase pathway. Its chemical structure includes an N-methylformamide moiety, which can be susceptible to hydrolysis under certain experimental conditions. The primary degradation products are N-methylamine and formic acid. This degradation can be accelerated by factors such as pH, temperature, and prolonged storage in aqueous solutions.

Q2: Why am I seeing a gradual loss of Compound T4's efficacy in my multi-day cell culture experiments?

A2: A gradual loss of efficacy is often linked to the degradation of Compound T4 in your cell culture medium. Over several days, the parent compound can hydrolyze into its inactive degradation products, N-methylamine and formic acid, thus lowering the effective concentration of the active inhibitor. For long-term experiments, it is recommended to replenish the compound with fresh medium at regular intervals (e.g., every 24-48 hours).

Q3: Can the degradation products of Compound T4 interfere with my assays?

A3: Yes, the degradation products can have off-target effects. The accumulation of formic acid can lead to a decrease in the pH of your cell culture medium, which can impact cell viability and the function of other pH-sensitive proteins. N-methylamine, while generally less reactive, could potentially interact with other cellular components, although this is less commonly observed to have a significant impact at typical degradation concentrations.

Q4: What are the optimal storage conditions to minimize Compound T4 degradation?

A4: For long-term storage, Compound T4 should be stored as a solid at -20°C or below, protected from light and moisture. For stock solutions, it is recommended to use an anhydrous solvent such as DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid storing the compound in aqueous buffers for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent results in kinase activity assays.
  • Possible Cause 1: Degradation of Compound T4 in assay buffer.

    • Troubleshooting Step: Prepare fresh dilutions of Compound T4 in your assay buffer immediately before each experiment. Avoid using pre-diluted compound that has been stored for several hours, especially at room temperature.

  • Possible Cause 2: pH shift in the assay buffer due to formic acid accumulation.

    • Troubleshooting Step: Measure the pH of your assay buffer at the beginning and end of your experiment. If a significant pH drop is observed, consider using a more robust buffering system or reducing the incubation time.

Issue 2: Increased cell death observed in treatment groups compared to historical controls.
  • Possible Cause: Cytotoxicity from decreased pH of the cell culture medium.

    • Troubleshooting Step: Monitor the pH of your cell culture medium throughout the experiment, especially for longer time points. Compare the pH of medium containing freshly added Compound T4 with medium from a multi-day culture. If the pH is decreasing, increase the buffering capacity of your medium (e.g., by adding HEPES) or replenish the medium more frequently.

Quantitative Data Summary

The following tables provide data on the degradation kinetics of Compound T4 and the effects of its degradation products.

Table 1: Degradation Rate of Compound T4 in Aqueous Solution

pHTemperature (°C)Half-life (t½) in hours% Remaining after 24h
5.0374870.7%
7.4377281.2%
8.5373659.5%
7.425 (Room Temp)14490.5%

Table 2: Effect of Formic Acid on Cell Culture Medium pH

Initial [Compound T4] (µM)% DegradationFinal [Formic Acid] (µM)Final Medium pH (from 7.4)
1050%57.35
5050%257.21
10050%507.05

Experimental Protocols

Protocol: Assessing the Impact of Compound T4 Degradation on Kinase Activity
  • Preparation of "Aged" Compound T4:

    • Incubate a solution of Compound T4 in your assay buffer at 37°C for a period corresponding to its half-life (e.g., 72 hours at pH 7.4) to generate a mixture of the parent compound and its degradation products.

  • Kinase Activity Assay:

    • Set up parallel kinase activity assays with the following conditions:

      • Control: Vehicle only.

      • Fresh Compound T4: Compound T4 freshly diluted in assay buffer.

      • "Aged" Compound T4: The pre-incubated solution from step 1.

      • Degradation Products Control: A solution containing N-methylamine and formic acid at concentrations equivalent to those expected in the "Aged" Compound T4 solution.

    • Run the kinase assay according to your standard protocol.

  • Data Analysis:

    • Compare the kinase inhibition levels between the "Fresh" and "Aged" Compound T4 groups. A significant decrease in inhibition in the "Aged" group indicates that degradation is affecting the compound's efficacy.

    • Assess the "Degradation Products Control" to determine if the degradation products themselves have any direct effect on the kinase or assay components.

Visualizations

cluster_degradation Degradation Pathway of Compound T4 T4 Compound T4 (T4-FormicAcid-N-methylamide) Products Degradation Products T4->Products H2O H₂O (Hydrolysis) H2O->Products NMA N-methylamine Products->NMA FA Formic Acid Products->FA

Caption: Hydrolysis of Compound T4 yields two primary degradation products.

cluster_workflow Troubleshooting Workflow for Reduced Efficacy Start Inconsistent/Reduced Efficacy Observed CheckStorage Verify Compound Storage Conditions Start->CheckStorage CheckPrep Review Solution Preparation Protocol CheckStorage->CheckPrep Storage OK Action Action Plan: - Use fresh stock - Replenish in assay - Optimize buffer CheckStorage->Action Storage Incorrect RunQC Run QC Assay (e.g., HPLC-MS) CheckPrep->RunQC Prep OK CheckPrep->Action Prep Incorrect Degradation Degradation Confirmed? RunQC->Degradation Degradation->Action Yes Other Investigate Other Experimental Variables Degradation->Other No

Caption: A logical workflow for troubleshooting inconsistent experimental results.

cluster_pathway Potential Off-Target Effects of Degradation Degradation Compound T4 Degradation FormicAcid Formic Acid Accumulation Degradation->FormicAcid pH_Drop Decrease in Extracellular pH FormicAcid->pH_Drop IonChannels Altered Ion Channel Activity pH_Drop->IonChannels EnzymeFunc Impaired Enzyme Function pH_Drop->EnzymeFunc Viability Reduced Cell Viability / Proliferation IonChannels->Viability EnzymeFunc->Viability

Navigating Mass Spectrometry: A Technical Guide to Minimizing Artifacts

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

Welcome to the technical support center for mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the occurrence of artifacts in their experiments. While this guide provides broad solutions for common mass spectrometry issues, it's important to note that the compound T4-FormicAcid-N-methylamide is an impurity related to the synthetic thyroid hormone Levothyroxine and is a substance to be identified and quantified, not a tool for artifact reduction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in mass spectrometry?

A1: this compound, also known as 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is recognized as an impurity or a related compound of Levothyroxine, a synthetic thyroid hormone.[1][2] In mass spectrometry, it is not used to minimize artifacts. Instead, it is an analyte of interest in pharmaceutical quality control, where its presence and quantity are monitored to ensure the purity and safety of Levothyroxine preparations.[1] Analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) are employed for its detection and characterization.[1]

Q2: What are the most common artifacts encountered in mass spectrometry?

A2: Common artifacts in mass spectrometry include:

  • Poor Signal Intensity: Weak or undetectable peaks.[3]

  • Mass Inaccuracy and Poor Resolution: Observed mass values are shifted or inaccurate.[3][4]

  • Peak Splitting and Broadening: Peaks in the mass spectra are not sharp, which can complicate identification.[3]

  • High Background Noise: Elevated baseline which can obscure low-abundance signals.[5]

  • Contamination Peaks: Presence of unexpected peaks from sources like solvents, glassware, or sample carryover.[5]

  • Adduct Ions: Formation of ions with salts (e.g., sodium, potassium) or other molecules present in the sample matrix.[6]

  • Signal Processing Artifacts: Issues arising from the digitization and Fourier transform process in FT-MS, such as harmonics and mixing frequencies.[7]

Q3: What is the role of formic acid in mass spectrometry?

A3: Formic acid is a widely used mobile phase additive in liquid chromatography-mass spectrometry (LC-MS). It helps to improve the ionization efficiency of analytes, particularly in positive ion mode, by providing a source of protons. This leads to enhanced signal intensity for many compounds. It also helps to improve the peak shape of separated compounds in chromatography.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues during mass spectrometry experiments.

Issue 1: Poor Signal Intensity or No Peaks

This is a frequent issue that can stem from various sources, from sample preparation to instrument settings.[3]

Troubleshooting Workflow:

start Start: Poor/No Signal check_sample 1. Verify Sample Preparation - Concentration correct? - Degradation possible? start->check_sample check_autosampler 2. Check Autosampler/Syringe - Injection successful? - Syringe clogged? check_sample->check_autosampler Sample OK solution Solution Found check_sample->solution Issue Found check_lc 3. Evaluate LC System - Column cracked? - Leaks in flow path? check_autosampler->check_lc Autosampler OK check_autosampler->solution Issue Found check_ionization 4. Assess Ion Source - Spray stable? - Source dirty? check_lc->check_ionization LC System OK check_lc->solution Issue Found check_detector 5. Inspect Detector - Detector voltage correct? - Flame lit (for GC-MS)? check_ionization->check_detector Ion Source OK check_ionization->solution Issue Found check_detector->solution Detector OK

Caption: Troubleshooting workflow for poor or no signal in mass spectrometry.

Detailed Steps:

  • Verify Sample Preparation:

    • Concentration: Ensure the sample concentration is within the optimal range for your instrument.[3] Both overly dilute and overly concentrated samples can lead to poor signal.

    • Integrity: Check for sample degradation, which can occur due to improper storage or handling.

  • Check Autosampler and Syringe:

    • Confirm that the autosampler is functioning correctly and the injection was successful.

    • Inspect the syringe for any blockages.[8]

  • Evaluate the Liquid Chromatography (LC) System (if applicable):

    • Look for cracks in the column that could prevent the sample from reaching the detector.[8]

    • Check all connections for leaks.[5]

  • Assess the Ion Source:

    • Visually inspect the electrospray (for ESI) to ensure a stable spray.

    • A dirty ion source is a common cause of signal loss and should be cleaned regularly.

  • Inspect the Detector:

    • Verify that the detector voltage is set appropriately.

    • For GC-MS, ensure the flame is lit and gas flows are correct.[8]

Issue 2: Inaccurate Mass Assignments

Incorrect mass assignments can lead to misidentification of compounds.

Logical Relationship Diagram:

issue Inaccurate Mass Assignment calibration Mass Calibration - Outdated or incorrect? issue->calibration maintenance Instrument Maintenance - Contamination? - Instrument drift? issue->maintenance resolution Mass Resolution - Settings appropriate? issue->resolution software Data Processing - Incorrect parameters? issue->software

Caption: Factors contributing to inaccurate mass assignments in mass spectrometry.

Troubleshooting Steps:

  • Mass Calibration: Perform a mass calibration using a known standard.[3] Regular calibration is crucial for maintaining mass accuracy.

  • Instrument Maintenance: A contaminated or poorly maintained instrument can lead to mass drift.[3] Follow the manufacturer's guidelines for cleaning and maintenance.

  • Mass Resolution: Ensure the mass spectrometer's resolution is set appropriately for your analysis. Higher resolution can help to distinguish between compounds with very similar masses.

  • Data Processing: Double-check the parameters used in your data analysis software to ensure they are correct for your experiment.

Experimental Protocols

General Protocol for Sample Preparation for Proteomics

This protocol outlines a general workflow for preparing protein samples for bottom-up proteomics analysis using in-solution digestion.

Workflow Diagram:

start Protein Sample denature Denaturation (e.g., Urea, SDS) start->denature reduce Reduction (e.g., DTT, TCEP) denature->reduce alkylate Alkylation (e.g., Iodoacetamide) reduce->alkylate digest Digestion (e.g., Trypsin) alkylate->digest desalt Desalting (e.g., C18 ZipTip) digest->desalt analyze LC-MS/MS Analysis desalt->analyze

Caption: A typical workflow for in-solution protein digestion for mass spectrometry.

Methodology:

  • Protein Denaturation: Denature the proteins in the sample to unfold them and make them more accessible to proteolytic enzymes. This is often achieved using chaotropic agents like urea or detergents like SDS.

  • Reduction: Reduce the disulfide bonds within the proteins using a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Alkylation: Alkylate the free sulfhydryl groups of cysteine residues to prevent the reformation of disulfide bonds. Iodoacetamide is a commonly used alkylating agent.

  • Digestion: Digest the proteins into smaller peptides using a protease. Trypsin is the most common enzyme used as it specifically cleaves at the C-terminal side of lysine and arginine residues.

  • Desalting: Remove salts and other contaminants that can interfere with mass spectrometry analysis using a desalting column or tip, such as a C18 ZipTip.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry.

Quantitative Data Summary

The following table summarizes common contaminants observed in mass spectrometry and their potential sources.

Contaminant ClassCommon ExamplesPotential Sources
Solvents Acetonitrile clusters, Formic acid adductsMobile phase, sample solvent
Polymers Polyethylene glycol (PEG), PolysiloxanesPlasticware, detergents, septa
Salts Sodium, PotassiumBuffers, glassware, dust
Phthalates Dibutyl phthalate, Dioctyl phthalatePlasticizers from lab equipment
Keratins Human skin and hair proteinsDust, improper sample handling

This technical support center provides a foundational understanding of common artifacts in mass spectrometry and strategies to mitigate them. For specific and complex issues, always consult your instrument manufacturer's guidelines and support resources.

References

Technical Support Center: Optimizing T4 DNA Ligase Reactions in Non-Standard Buffer Conditions

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: The "T4-FormicAcid-N-methylamide reaction" is not a standard, documented biochemical reaction. T4 DNA Ligase is an enzyme that creates phosphodiester bonds to join double-stranded DNA fragments. The inclusion of formic acid and N-methylamide in a ligation reaction is unconventional and presents unique challenges. This guide is designed to help you navigate the complexities of optimizing T4 DNA Ligase activity in the presence of these or other non-standard components.

Frequently Asked Questions (FAQs)

Q1: What are the standard buffer conditions for T4 DNA Ligase?

A1: T4 DNA Ligase functions optimally in a specific buffer environment. While formulations may vary slightly between manufacturers, a typical 1X reaction buffer contains:

  • 50 mM Tris-HCl[1][2]

  • 10 mM MgCl₂[1][2]

  • 10 mM Dithiothreitol (DTT)[1][2]

  • 1 mM ATP[1][2]

  • pH between 7.5 and 7.8 at 25°C[1][3][4]

Some commercial buffers may also contain polyethylene glycol (PEG) as a crowding agent to increase ligation efficiency, especially for blunt-ended DNA.[5][6]

Q2: How will formic acid affect my ligation reaction?

A2: Formic acid is a strong organic acid that will significantly lower the pH of the reaction buffer. The optimal pH range for T4 DNA Ligase is narrow (7.2-7.8).[4] A substantial drop in pH can lead to a rapid loss of enzyme activity and may even cause irreversible denaturation. Low pH conditions have also been shown to cause a buildup of the adenylated DNA intermediate (AppDNA), stalling the ligation process.[7]

Q3: How might N-methylamide impact the reaction?

A3: The effects of N-methylamide on T4 DNA Ligase are not well-documented. However, organic amides can potentially disrupt the hydration shell of the enzyme and the DNA, which may interfere with enzyme-substrate binding. It could also act as a competitive or non-competitive inhibitor. Empirical testing is necessary to determine its specific impact.

Q4: My ligation reaction failed. What are the first things I should check?

A4: When troubleshooting a failed ligation, especially with non-standard components, start with the basics:

  • Enzyme Activity: Confirm your T4 DNA Ligase is active using a standard control reaction (see Protocol 1).

  • ATP Integrity: ATP is essential for the reaction and can degrade with multiple freeze-thaw cycles or improper storage.[3] Use fresh ATP or a fresh buffer aliquot.

  • DNA Quality and Concentration: Ensure your DNA is pure and free of contaminants from upstream processes like restriction digests or purification kits. The total DNA concentration should ideally be between 1-10 µg/ml.[8]

  • Reaction pH: If you are adding acidic components like formic acid, measure the final pH of your reaction mix and adjust it to the optimal range (7.5-7.8) using a suitable base like NaOH or Tris base.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Ligation Product Incorrect pH: Formic acid has lowered the reaction pH below the optimal range for the enzyme.1. Prepare a custom buffer with a higher buffering capacity. 2. Titrate your formic acid/N-methylamide solution into the buffer and adjust the final pH to 7.5-7.8. 3. Perform a pH titration experiment to determine the amount of base needed to neutralize the formic acid.
Enzyme Inhibition: Formic acid, N-methylamide, or their salts are inhibiting the ligase.1. Perform a ligase activity assay with varying concentrations of your additives to determine the inhibitory concentration (see Protocol 2). 2. If possible, reduce the concentration of the inhibitory components.
ATP Degradation: The low pH environment is accelerating the hydrolysis of ATP.1. Use a freshly prepared ATP solution. 2. Consider a higher initial concentration of ATP, but be aware that very high concentrations (>5mM) can inhibit blunt-end ligation.[9]
Smear on Agarose Gel Nuclease Contamination: The DNA substrate is being degraded.1. Use fresh, high-quality DNA. 2. Ensure all solutions and tips are nuclease-free.
Enzyme-DNA Complex: The ligase remains bound to the DNA, altering its migration in the gel.Add SDS to your gel loading dye to a final concentration of 0.2% and heat at 65°C for 10 minutes before loading. This will dissociate the ligase from the DNA.[10][11]

Quantitative Data Summary

Table 1: Standard T4 DNA Ligase Reaction Components

Component10X Buffer ConcentrationFinal (1X) Concentration
Tris-HCl, pH 7.5-7.8300-500 mM30-50 mM
MgCl₂100 mM10 mM
DTT or TCEP100 mM or 20mM10 mM or 2mM
ATP10 mM1 mM

Note: Buffer compositions can vary. Always refer to the manufacturer's specifications.[1][3][4][5][12]

Table 2: Known Inhibitors of T4 DNA Ligase

InhibitorInhibitory ConcentrationEffect
NaCl>150 mM~50% inhibition[3]
K+, Cs+, Li+, NH₄⁺0.2 MAlmost complete inhibition[13]
Spermidine10 mMInhibits blunt-end ligation[9]
High ATP>5 mMInhibits blunt-end ligation[9]

Experimental Protocols

Protocol 1: Control for T4 DNA Ligase Activity

This protocol verifies the activity of your T4 DNA Ligase enzyme using a standard DNA substrate.

Materials:

  • Lambda DNA (HindIII digest)

  • T4 DNA Ligase and 10X Reaction Buffer

  • Nuclease-free water

  • Agarose gel (0.8%) and electrophoresis system

  • Loading dye containing SDS

Procedure:

  • Set up the following 20 µL reaction in a microfuge tube:

    • 1 µg Lambda DNA (HindIII digest)

    • 2 µL 10X T4 DNA Ligase Buffer

    • 1 µL T4 DNA Ligase (1-3 units)

    • Nuclease-free water to 20 µL

  • Mix gently by pipetting.

  • Incubate at room temperature (~22°C) for 10-30 minutes.

  • Add loading dye (with SDS) and incubate at 65°C for 10 minutes.

  • Analyze the entire reaction on an agarose gel. A successful ligation will show high molecular weight bands that are absent in a control lane with unligated DNA.[10]

Protocol 2: Testing the Effect of Additives on Ligation Efficiency

This protocol helps determine the concentration at which formic acid and/or N-methylamide inhibit T4 DNA Ligase.

Materials:

  • Lambda DNA (HindIII digest)

  • T4 DNA Ligase and 10X Reaction Buffer

  • Stock solutions of Formic Acid and N-methylamide

  • pH meter and appropriate base (e.g., 1M NaOH or Tris base) for pH adjustment

  • Nuclease-free water

  • Agarose gel and electrophoresis system

Procedure:

  • Prepare a series of 20 µL reaction mixtures. In each, include:

    • 1 µg Lambda DNA (HindIII digest)

    • 2 µL 10X T4 DNA Ligase Buffer

    • 1 µL T4 DNA Ligase

  • To each tube, add a different concentration of your formic acid/N-methylamide solution (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).

  • Crucially , before adding the enzyme, measure the pH of each reaction mix and carefully adjust it to pH 7.6 using your base.

  • Add the enzyme to initiate the reaction.

  • Incubate, stop the reaction, and analyze by agarose gel electrophoresis as described in Protocol 1.

  • Compare the intensity of the high molecular weight bands across the different additive concentrations to determine the inhibitory threshold.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Define Additive Concentrations prep_buffer Prepare Buffered Reactions start->prep_buffer add_dna Add DNA Substrate prep_buffer->add_dna adjust_ph Adjust pH to 7.6 add_dna->adjust_ph add_ligase Add T4 DNA Ligase adjust_ph->add_ligase incubate Incubate at Room Temp add_ligase->incubate stop_rxn Stop Reaction (SDS + Heat) incubate->stop_rxn gel Agarose Gel Electrophoresis stop_rxn->gel analyze Analyze Ligation Efficiency gel->analyze

Caption: Workflow for testing the effect of additives on T4 DNA ligase activity.

troubleshooting_flowchart start Ligation Failed? control_ok Control Ligation (Protocol 1) Successful? start->control_ok check_enzyme Check Enzyme Stock and ATP Integrity control_ok->check_enzyme No ph_ok Is Final Reaction pH Between 7.2-7.8? control_ok->ph_ok Yes success Problem Identified check_enzyme->success adjust_ph Adjust pH of Reaction Mix ph_ok->adjust_ph No inhibition_test Perform Additive Inhibition Test (Protocol 2) ph_ok->inhibition_test Yes adjust_ph->success dna_issue Check DNA Quality and Purity inhibition_test->dna_issue No Inhibition Found inhibition_test->success Inhibition Found dna_issue->success

Caption: Troubleshooting decision tree for failed ligation reactions.

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate analysis of protein-protein interactions is crucial for understanding cellular signaling, disease mechanisms, and therapeutic targets. Chemical cross-linking is a powerful technique to stabilize these interactions, allowing for their detection by methods such as Western blotting. This guide provides a detailed comparison of common in-vitro and in-vivo protein cross-linking agents, their validation by Western blot, and experimental protocols to support your research.

While the user's query mentioned "T4-FormicAcid-N-methylamide," this appears to be a non-standard or highly specific designation for a cross-linking agent, as it is not readily identifiable in scientific literature. This guide will therefore focus on three widely used and well-characterized cross-linking reagents: Formaldehyde , Glutaraldehyde , and the N-hydroxysuccinimide (NHS) ester, Bis(sulfosuccinimidyl) suberate (BS3) .

Comparison of Protein Cross-Linking Agents

The choice of cross-linking agent is critical and depends on the specific application, the nature of the proteins being studied, and the desired outcome. The following table summarizes the key characteristics of formaldehyde, glutaraldehyde, and BS3.

FeatureFormaldehydeGlutaraldehydeBis(sulfosuccinimidyl) suberate (BS3)
Reactive Groups AldehydeTwo Aldehyde GroupsTwo N-hydroxysulfosuccinimide (sulfo-NHS) esters
Target Residues Primarily primary amines (Lys, Arg, His) and amides (Asn, Gln). Also reacts with thiols (Cys) and hydroxyls (Tyr).Primarily primary amines (Lys).Primary amines (N-terminus and Lys side chains).
Spacer Arm Length ~2.3 - 2.7 Å (zero-length)~7.5 Å11.4 Å
Reversibility Reversible with heat and low pH.Largely irreversible.Irreversible.
Cell Permeability PermeablePermeableImpermeable (due to sulfo groups)
Optimal Reaction pH 7.0 - 8.07.0 - 8.07.0 - 9.0
Typical Concentration 0.5% - 2% (in vivo)0.05% - 0.5% (in vitro)0.25 - 5 mM (in vitro)
Typical Reaction Time 10 - 30 minutes5 - 30 minutes30 minutes - 2 hours

Experimental Protocols

Detailed methodologies are essential for reproducible results. The following are generalized protocols for protein cross-linking for subsequent Western blot analysis. Optimization is often necessary for specific protein interactions and cell types.

Formaldehyde Cross-Linking (In Vivo)
  • Cell Culture and Treatment: Grow cells to the desired confluency. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Cross-Linking: Add freshly prepared 1% formaldehyde in PBS to the cells. Incubate for 10 minutes at room temperature with gentle agitation.

  • Quenching: Stop the cross-linking reaction by adding glycine to a final concentration of 125 mM. Incubate for 5 minutes at room temperature.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Western Blot Sample Preparation: Add SDS-PAGE sample buffer to the cell lysate. To preserve the cross-links, heat the samples at 65°C for 10-15 minutes instead of the standard 95-100°C, which can reverse the cross-links.[1]

  • Western Blotting: Proceed with standard SDS-PAGE and Western blotting procedures to detect the cross-linked protein complexes. Higher molecular weight bands corresponding to the complex should be visible.

Glutaraldehyde Cross-Linking (In Vitro)
  • Protein Preparation: Purify the proteins of interest and prepare them in a suitable reaction buffer (e.g., HEPES or PBS, pH 7.4).

  • Cross-Linking: Add glutaraldehyde to the protein solution to a final concentration of 0.1%. Incubate for 15 minutes at room temperature.

  • Quenching: Terminate the reaction by adding Tris-HCl to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

  • Western Blot Sample Preparation: Add SDS-PAGE sample buffer to the reaction mixture and heat at 95°C for 5 minutes.

  • Western Blotting: Analyze the samples by SDS-PAGE and Western blotting to identify the cross-linked products.

BS3 Cross-Linking (In Vitro)
  • Protein Preparation: Prepare the purified proteins in an amine-free buffer such as PBS or HEPES at pH 7.5.

  • Cross-Linking: Add BS3 to the protein solution to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.

  • Quenching: Stop the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Western Blot Sample Preparation: Add SDS-PAGE sample buffer and heat the samples at 95°C for 5 minutes.

  • Western Blotting: Perform SDS-PAGE and Western blotting to visualize the cross-linked protein complexes.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following diagrams were created using Graphviz (DOT language) to meet the specified requirements.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Western Blot Analysis start Start: Protein Sample (In Vitro) or Cells (In Vivo) crosslinker Add Cross-linking Reagent (e.g., Formaldehyde, Glutaraldehyde, BS3) start->crosslinker quench Quench Reaction crosslinker->quench lysis Cell Lysis (for In Vivo) quench->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection secondary_ab->detection

Experimental workflow for cross-linking and Western blot analysis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Ligand Ligand Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Effector Effector Protein Kinase2->Effector Interaction (Stabilized by Cross-linking) TF Transcription Factor Effector->TF Activation Gene Target Gene TF->Gene Transcription

Hypothetical signaling pathway illustrating a protein interaction stabilized by cross-linking.

Conclusion

The validation of protein-protein interactions by Western blot following chemical cross-linking is a robust method for studying cellular processes. The choice between formaldehyde, glutaraldehyde, and NHS esters like BS3 depends on the specific experimental goals. Formaldehyde is ideal for in vivo studies due to its cell permeability and reversibility, which can be advantageous for subsequent analyses like mass spectrometry. Glutaraldehyde provides strong, irreversible cross-links suitable for stable complexes in vitro. BS3 is a valuable tool for cross-linking cell surface proteins or for in vitro studies where a defined spacer length is beneficial. By carefully selecting the appropriate cross-linker and optimizing the experimental conditions, researchers can confidently stabilize and identify protein interactions, contributing to a deeper understanding of complex biological systems.

References

A Guide to Amine-Reactive Cross-linkers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Initial Topic Assessment: T4-FormicAcid-N-methylamide

An initial investigation into "this compound" (Chemical Name: 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide) has revealed that this compound is not utilized as an amine-reactive cross-linker in biological research or drug development. Instead, it is classified as a reference standard or an impurity associated with the thyroid hormone medication, Levothyroxine. Its chemical structure does not possess the necessary reactive groups to function as a cross-linking agent for covalently linking biomolecules.

Therefore, this guide will focus on a comparative analysis of established and widely used amine-reactive cross-linkers, providing researchers, scientists, and drug development professionals with the necessary information to select the appropriate reagent for their specific application.

Introduction to Amine-Reactive Cross-linkers

Amine-reactive cross-linkers are indispensable tools in biotechnology, employed to form stable covalent bonds between molecules, most commonly proteins. These reagents target primary amines (-NH2), which are readily available on the N-terminus of polypeptides and the side chains of lysine residues.[1] The strategic use of these cross-linkers is central to a variety of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the stabilization of protein complexes for structural analysis.[1][2]

The selection of an appropriate amine-reactive cross-linker is critical and depends on several factors, including the desired bond stability, the length of the spacer arm, the cleavability of the cross-linker, and its solubility in aqueous solutions.[1] This guide provides a detailed comparison of the most common classes of amine-reactive cross-linkers, their properties, and experimental considerations.

Comparison of Amine-Reactive Cross-linker Properties

The most prevalent amine-reactive cross-linkers fall into two main categories: N-hydroxysuccinimide (NHS) esters and imidoesters. Each class exhibits distinct reactivity profiles and forms different types of covalent bonds.

FeatureNHS EstersSulfo-NHS EstersImidoesters
Reactive Group N-hydroxysuccinimide esterSulfo-N-hydroxysuccinimide esterImidoester
Target Primary amines (-NH₂)Primary amines (-NH₂)Primary amines (-NH₂)
Reaction pH 7.2 - 8.5[3]7.2 - 8.5[3]8.0 - 10.0[4][5]
Bond Formed Stable amide bondStable amide bondAmidine bond (maintains charge)[4]
Water Solubility Generally low (requires organic solvent)[6]High[1]High[5]
Cell Membrane Permeability Permeable[6]Impermeable[4]Permeable[5]
Key Features High reactivity and stability of the resulting amide bond.[1] Prone to hydrolysis at higher pH.[4]Ideal for cell surface cross-linking and for proteins sensitive to organic solvents.[4]The resulting amidine bond preserves the positive charge of the original amine.[4] The bond is reversible at high pH.[4]

Examples of Common Amine-Reactive Cross-linkers

A variety of amine-reactive cross-linkers are commercially available, differing in their spacer arm length, cleavability, and other properties. The choice of a specific cross-linker will depend on the geometric constraints of the interacting molecules and the downstream analytical requirements.

Cross-linkerStructureSpacer Arm LengthCleavable?Water Soluble?
DSS (Disuccinimidyl suberate)Homobifunctional NHS ester11.4 Å[7]No[7]No (dissolve in DMSO or DMF)[8]
BS³ (Bis(sulfosuccinimidyl) suberate)Homobifunctional Sulfo-NHS ester11.4 Å[9][10]No[11]Yes[11]
DSP (Dithiobis(succinimidyl propionate))Homobifunctional NHS ester12.0 ÅYes (by reducing agents)[12]No
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Heterobifunctional Sulfo-NHS ester and maleimide8.3 Å[13]No[14]Yes[13]
DMP (Dimethyl pimelimidate)Homobifunctional imidoester11.0 ÅNoYes[5]
DTBP (Dimethyl 3,3'-dithiobispropionimidate)Homobifunctional imidoester11.9 ÅYes (by reducing agents)Yes[5]

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the fundamental reaction mechanisms of NHS esters and imidoesters, as well as a generalized workflow for a typical protein cross-linking experiment.

Reaction_Mechanisms cluster_NHS NHS Ester Reaction cluster_Imidoester Imidoester Reaction NHS_Ester R-C(=O)O-NHS Amide_Bond R-C(=O)NH-Protein NHS_Ester->Amide_Bond + Protein-NH₂ (pH 7.2-8.5) Primary_Amine Protein-NH₂ NHS_leaving NHS Imidoester R-C(=NH)OR' Amidine_Bond R-C(=NH)NH-Protein Imidoester->Amidine_Bond + Protein-NH₂ (pH 8-10) Primary_Amine2 Protein-NH₂ Alcohol_leaving R'-OH

Caption: Reaction mechanisms of NHS esters and imidoesters with primary amines.

Experimental_Workflow cluster_workflow General Protein Cross-linking Workflow A 1. Protein Preparation (Purification, Buffer Exchange) B 2. Cross-linker Preparation (Dissolve in appropriate solvent) C 3. Cross-linking Reaction (Add cross-linker to protein solution, incubate at specified temp and time) A->C B->C D 4. Quenching (Add quenching reagent, e.g., Tris or glycine, to stop the reaction) C->D E 5. Analysis (e.g., SDS-PAGE, Mass Spectrometry) D->E

Caption: A generalized workflow for a protein cross-linking experiment.

Experimental Protocols

General Protocol for Homobifunctional NHS Ester Cross-linking

This protocol provides a general guideline for cross-linking proteins using a homobifunctional NHS ester like DSS or BS³. Optimal conditions may vary depending on the specific proteins and cross-linker used.

  • Protein and Buffer Preparation:

    • Prepare the protein solution in an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.[3] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the cross-linker.[15]

    • The protein concentration should ideally be in the range of 1-5 mg/mL.

  • Cross-linker Preparation:

    • Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.

    • For water-insoluble cross-linkers like DSS, dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[8]

    • For water-soluble cross-linkers like BS³, dissolve the reagent directly in the reaction buffer.[10]

  • Cross-linking Reaction:

    • Add the cross-linker solution to the protein solution. A 10- to 50-fold molar excess of the cross-linker over the protein is a common starting point. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[3]

  • Quenching the Reaction:

    • Stop the reaction by adding a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[5] This will consume any unreacted cross-linker.

    • Incubate for an additional 15 minutes at room temperature.

  • Analysis:

    • Analyze the cross-linked products using techniques such as SDS-PAGE to observe the formation of higher molecular weight species.

    • For more detailed analysis of cross-linked sites, mass spectrometry can be employed.

Protocol for Two-Step EDC/NHS Cross-linking

EDC is a zero-length cross-linker that activates carboxyl groups to react with primary amines. The inclusion of NHS or Sulfo-NHS stabilizes the amine-reactive intermediate, increasing the efficiency of the conjugation.[16] This two-step protocol is useful for conjugating two different proteins without causing self-polymerization of the second protein.[17]

  • Activation of Protein #1 (containing carboxyl groups):

    • Dissolve Protein #1 in an amine-free buffer with a pH of 4.5-6.0, such as MES buffer.[18]

    • Add EDC and NHS (or Sulfo-NHS) to the protein solution. A common starting concentration is 2-4 mM EDC and 5-10 mM NHS/Sulfo-NHS.[17][18]

    • Incubate for 15 minutes at room temperature.[16]

  • Quenching of EDC (Optional but Recommended):

    • To quench the EDC and prevent it from reacting with the second protein, add 2-mercaptoethanol to a final concentration of 20 mM.[17]

    • Alternatively, the activated protein can be purified from excess EDC and NHS using a desalting column.

  • Conjugation to Protein #2 (containing primary amines):

    • If a desalting column was not used, adjust the pH of the reaction mixture to 7.2-7.5 by adding a non-amine buffer like PBS.

    • Add Protein #2 to the activated Protein #1, typically at an equimolar ratio.[16]

    • Incubate for 2 hours at room temperature.[16]

  • Quenching the Conjugation Reaction:

    • Add hydroxylamine to a final concentration of 10 mM to quench any remaining reactive NHS esters.[16]

  • Purification:

    • Purify the final conjugate from reaction byproducts and unreacted proteins using methods like size-exclusion chromatography or dialysis.

Conclusion

The selection of an appropriate amine-reactive cross-linker is a critical step in many biological and biopharmaceutical research applications. NHS esters are widely used for their high reactivity and the stability of the resulting amide bonds, with their sulfo-derivatives offering the advantage of water solubility for applications involving sensitive proteins or cell-surface modifications. Imidoesters provide an alternative that preserves the charge of the targeted amine groups. The choice between homobifunctional and heterobifunctional, as well as cleavable and non-cleavable cross-linkers, further expands the repertoire of tools available to researchers. By carefully considering the properties of these reagents and optimizing the experimental conditions, scientists can effectively utilize amine-reactive cross-linkers to probe protein interactions, construct novel bioconjugates, and advance our understanding of complex biological systems.

References

A Guide to Chemical Modifications in Proteomics: Specificity, Validation, and the Case of Formic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective analysis of chemical modifications in proteomics, with a focus on the specificity of reagents and the validation of experimental outcomes. While the specific compound "T4-FormicAcid-N-methylamide" is not documented in scientific literature for proteomics applications, this guide addresses the core interest in validating chemical specificity by examining the well-documented effects of formic acid, a common reagent in mass spectrometry-based proteomics. We will explore the intentional and unintentional modifications that can occur and provide a framework for their validation and control.

The Role of Formic Acid in Proteomics

Formic acid is widely used in proteomics, primarily as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS). Its main functions are to acidify the mobile phase, which protonates peptides and improves their ionization efficiency for mass spectrometry analysis, leading to enhanced signal intensity. It is generally preferred over trifluoroacetic acid (TFA) for MS applications because TFA can cause ion suppression, reducing sensitivity.[1]

However, the use of formic acid is not without its challenges. A significant issue is the potential for artificial chemical modifications of peptides, specifically formylation.

Unwanted Modifications: The Challenge of Formylation

Formylation is the addition of a formyl group (+28 Da) to amino acid residues. While it can be a natural post-translational modification (PTM), it is also a common artifact introduced during sample preparation and analysis when formic acid is present.[2][3][4]

Key points regarding formylation:

  • Residues Affected: Formylation primarily occurs on the N-terminus of peptides and the side chains of lysine, and to a lesser extent, serine and threonine residues.[2][3]

  • Conditions: The risk of formylation increases with higher concentrations of formic acid, elevated temperatures, and longer incubation times.[2][3] Even low concentrations (0.1%) of formic acid used to dissolve peptides can lead to significant formylation.[5][6]

  • Impact on Data: Artificial formylation can complicate data analysis by increasing the number of peptide-spectrum matches to filter, potentially leading to false-positive identifications of natural PTMs and interfering with quantitative accuracy.

The choice of a mobile phase additive is a balance between chromatographic performance and MS sensitivity. The following table summarizes the properties of common additives.

AdditiveTypical ConcentrationAdvantagesDisadvantages
Formic Acid (FA) 0.1% - 0.5%Good MS compatibility (low ion suppression).[1]Can cause peptide formylation.[2][3][5][6] Poorer peak shape compared to TFA.
Trifluoroacetic Acid (TFA) 0.1%Excellent peak shape and resolution.[1]Significant ion suppression in MS, reducing sensitivity.[1] Contaminates MS systems.
Difluoroacetic Acid (DFA) Not specifiedA good compromise between FA and TFA, offering better MS signal than TFA and better peak shape than FA.[7]Weaker acid than TFA.
Acetic Acid 0.5% - 1%MS compatible.Poorer separation performance compared to formic acid.[8]

Validating and Controlling for Formylation

To ensure the integrity of proteomics data, it is crucial to control for and validate the extent of artificial modifications.

Based on published findings, the following protocols can help minimize unwanted formylation:

  • Low-Temperature Sample Handling: Maintain samples at low temperatures (at or below -20°C) when in formic acid-containing solutions. Proteins can be stored in 80% formic acid for up to 24 hours without significant modification if kept at -20°C.[2][3]

  • Minimize Incubation Time: Reduce the time peptides are exposed to formic acid, especially at room temperature. For instance, dilute samples into the formic acid-containing mobile phase immediately before injection into the LC-MS system.[4]

  • Use of Alternative Acids: If formylation is a significant issue, consider using trifluoroacetic acid for sample dissolution and storage, followed by solvent exchange before MS analysis, or use an alternative like difluoroacetic acid.[5]

A common method to check for formylation is to include it as a variable modification during the database search of the MS/MS data. A high incidence of formylated peptides, especially on lysine and N-termini, in the absence of a biological reason, is indicative of an artifact.

General Principles of Specificity Validation in Proteomics

The issue of formylation highlights a broader principle in proteomics: the need to validate the specificity of any chemical reagent or modification. This is particularly critical in chemical proteomics, where probes are used to study protein function, or in quantitative proteomics, where labeling reagents are used.

Key aspects of specificity validation include:

  • Orthogonal Methods: Validate findings from proteomics experiments with other techniques like Western blotting or ELISA using independent samples.[9]

  • Computational Tools: Utilize specialized software to identify and score probe-derived modifications and assess their proteome-wide selectivity.[10]

  • Affinity Reagent Specificity: For techniques using antibodies or aptamers, specificity is paramount. Methods to ensure this include pairwise binding of two probes or using MS to confirm the identity of proteins captured by an affinity reagent.[11][12]

Visualizing Proteomics Workflows and Reactions

The following diagrams illustrate a typical proteomics workflow and the chemical reaction of formylation.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Biological Sample (Cells, Tissue, etc.) Lysis Lysis & Protein Extraction Sample->Lysis Reduce_Alkylate Reduction & Alkylation Lysis->Reduce_Alkylate Digestion Proteolytic Digestion (e.g., Trypsin) Reduce_Alkylate->Digestion LC Liquid Chromatography (LC) Separation Digestion->LC MS Mass Spectrometry (MS/MS) LC->MS DB_Search Database Search & Peptide Identification MS->DB_Search Quant Quantification DB_Search->Quant Validation Bioinformatics & Validation Quant->Validation

Caption: A general workflow for a bottom-up proteomics experiment.

Formylation_Reaction cluster_reaction N-terminal Formylation Peptide_N_Terminus H₂N-CHR-CO-... (Peptide N-terminus) Formylated_Peptide OHC-NH-CHR-CO-... (Formylated Peptide) Peptide_N_Terminus->Formylated_Peptide Formylation (+28 Da) Formic_Acid HCOOH (Formic Acid) Formic_Acid->Formylated_Peptide Water H₂O

Caption: The chemical reaction of peptide N-terminal formylation.

References

comparative analysis of T4-FormicAcid-N-methylamide and DSS cross-linker

Author: BenchChem Technical Support Team. Date: November 2025

T4-FormicAcid-N-methylamide: Not a Known Cross-Linker

A thorough review of scientific literature and chemical databases indicates that this compound, with the chemical name 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is not utilized as a protein cross-linking agent. This compound is consistently identified as a derivative or impurity related to the thyroid hormone Levothyroxine (T4)[1][2][3][4]. Consequently, a direct comparative analysis of its performance as a cross-linker against established reagents is not feasible based on available data.

This guide will therefore focus on providing a comprehensive overview of the widely used cross-linker, Disuccinimidyl suberate (DSS), to serve as a valuable resource for researchers, scientists, and drug development professionals.

A Comprehensive Guide to Disuccinimidyl Suberate (DSS) Cross-linker

Disuccinimidyl suberate (DSS) is a popular homobifunctional N-hydroxysuccinimide (NHS) ester cross-linker used extensively in life sciences research to study protein-protein interactions, protein complex topology, and to create stable bioconjugates[5][6][7]. Its properties make it a versatile tool in various applications, including structural biology and the development of antibody-drug conjugates (ADCs)[8].

Mechanism of Action

DSS features two NHS ester reactive groups at either end of an 8-carbon spacer arm[9]. These NHS esters react specifically and efficiently with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds[5][9][10]. This reaction occurs optimally at a pH range of 7-9[9][10]. Being membrane-permeable, DSS can be used for intracellular cross-linking[9][10].

Performance Characteristics of DSS

The following table summarizes the key quantitative parameters for the use of DSS as a protein cross-linker.

ParameterValue/RangeNotes
Molecular Weight 368.35 g/mol [9]
Spacer Arm Length 11.4 Å[10]
Reactivity Primary amines (-NH2)[9][10]
Optimal pH Range 7.0 - 9.0[9][10]
Solubility Insoluble in water; soluble in organic solvents (DMSO, DMF)[9][10]
Typical Concentration 0.25 - 5 mM[10][11]
Molar Excess (Protein > 5mg/mL) 10-fold[10][11]
Molar Excess (Protein < 5mg/mL) 20 to 50-fold[10][11]
Incubation Time 30 minutes at room temperature or 2 hours on ice[10][11]
Cleavability Non-cleavable[10]
Experimental Protocols

Below are detailed methodologies for common applications of DSS in protein cross-linking.

1. General Protein Cross-linking in Solution

This protocol is a standard procedure for cross-linking proteins in a purified sample.

  • Protein Preparation:

    • Prepare the protein sample in a non-amine-containing buffer with a pH between 7 and 9, such as 20 mM HEPES or phosphate-buffered saline (PBS)[11][12]. Avoid buffers like Tris or glycine, as they contain primary amines that will quench the reaction[10].

    • Ensure the protein concentration is suitable for the experiment. For proteins with known disulfide bonds that are not part of the interaction interface, consider reduction with an agent like DTT to maintain the native conformation[5].

  • DSS Preparation:

    • Allow the DSS vial to equilibrate to room temperature before opening to prevent moisture condensation[10].

    • Immediately before use, dissolve DSS in a dry organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[11][13]. Stock solutions should not be prepared for storage as the NHS ester is susceptible to hydrolysis[10].

  • Cross-linking Reaction:

    • Add the prepared DSS solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM)[10][11]. The molar excess of DSS to protein should be adjusted based on the protein concentration[10][11].

    • Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice[10][11].

  • Reaction Quenching:

    • To stop the cross-linking reaction, add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM[11][13].

    • Incubate for 15 minutes at room temperature to ensure all unreacted DSS is quenched[11][13].

  • Analysis:

    • The cross-linked products can be analyzed by various techniques, including SDS-PAGE, size-exclusion chromatography, and mass spectrometry[5].

2. Intracellular Cross-linking in Adherent Cells

This protocol is designed for studying protein interactions within living cells.

  • Cell Preparation:

    • Grow adherent cells in a suitable culture plate to the desired confluency.

    • Wash the cells three times with ice-cold PBS at pH 8.0 to remove any amine-containing components from the culture medium[11].

  • Cross-linking Reaction:

    • Prepare the DSS solution in DMSO immediately before use[11].

    • Add the DSS solution directly to the cells in PBS to a final concentration of 1-5 mM[11].

    • Incubate for 30 minutes at room temperature[11].

  • Reaction Quenching and Cell Lysis:

    • Add a quenching solution (e.g., 1M Tris, pH 7.5) to a final concentration of 10-20 mM and incubate for 15 minutes at room temperature[11].

    • Proceed with cell lysis using an appropriate buffer for downstream applications such as immunoprecipitation or mass spectrometry.

Visualizations

Below are diagrams illustrating key concepts related to DSS cross-linking.

DSS_Mechanism cluster_reactants Reactants cluster_product Product DSS DSS (NHS-ester) Crosslinked_Protein Cross-linked Protein (Stable Amide Bond) DSS->Crosslinked_Protein Reacts with Protein Protein (Primary Amine) Protein->Crosslinked_Protein

DSS Reaction Mechanism

XL_MS_Workflow start Protein Complex crosslinking Cross-linking with DSS start->crosslinking digestion Proteolytic Digestion crosslinking->digestion enrichment Enrichment of Cross-linked Peptides digestion->enrichment ms_analysis LC-MS/MS Analysis enrichment->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis structure Protein Interaction Model data_analysis->structure

Cross-linking Mass Spectrometry (XL-MS) Workflow

References

A Comparative Guide to Peptide and Protein Labeling: Assessing Alternatives to T4-FormicAcid-N-methylamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methodologies for peptide and protein labeling. Our assessment reveals that T4-FormicAcid-N-methylamide is not a recognized labeling agent in the scientific literature. Instead, this document focuses on well-established and efficient alternatives, offering a comparative analysis of their performance, supported by experimental data and detailed protocols.

Introduction

The covalent attachment of specific molecules (labels) to proteins and peptides is a cornerstone of modern biological research and drug development. These labels, which can be fluorescent dyes, biotin, or reactive handles for further modification, are instrumental in studying protein function, localization, interactions, and quantification. The choice of labeling chemistry is critical and depends on the target biomolecule, the desired site of labeling, and the downstream application.

Initial searches for "this compound" as a labeling agent did not yield any evidence of its use in this context. It is primarily identified as a chemical intermediate or an impurity related to the thyroid hormone Levothyroxine. Therefore, this guide will focus on the most prevalent and effective labeling chemistries used in research today: amine-reactive labeling (NHS esters), thiol-reactive labeling (maleimides), and bioorthogonal labeling (click chemistry), as well as isobaric tagging for quantitative proteomics.

Comparison of Common Labeling Chemistries

The efficiency of a labeling reaction is a critical parameter, indicating the percentage of target molecules that are successfully labeled. While direct head-to-head comparisons across all methods under identical conditions are scarce, the following table summarizes the key features and reported efficiencies of the most common labeling chemistries.

Labeling Chemistry Target Residue(s) Mechanism Reported Labeling Efficiency Key Advantages Key Disadvantages
NHS Ester Primary amines (Lysine, N-terminus)Acylation20-35% (can be optimized)[1]Readily available reagents, simple protocol.Can be non-specific due to multiple lysines; pH-sensitive; hydrolysis of the ester can compete with the reaction.[2]
Maleimide Thiols (Cysteine)Michael addition58-84% (highly dependent on substrate and conditions)[3]Highly selective for cysteines, which are less abundant than lysines, allowing for more site-specific labeling.[4][5]Requires a free thiol, which may necessitate reduction of disulfide bonds; the formed thioether bond can be reversible under certain conditions.[3]
Click Chemistry (CuAAC/SPAAC) Azide and Alkyne groups (introduced via non-canonical amino acids or chemical modification)CycloadditionHigh, often quantitative.[6][7][8]Bioorthogonal (highly specific with no side reactions with native functional groups), high efficiency and reaction rate, can be performed in complex biological media.[6][7][8]Requires the introduction of non-native functional groups (azide or alkyne) into the protein.[7]
Tandem Mass Tags (TMT) Primary amines (Lysine, N-terminus)Acylation>99% (with optimized protocols)[9][10]Enables multiplexed quantitative proteomics, allowing for the simultaneous comparison of multiple samples.[9][10]Primarily for mass spectrometry-based quantification, not for fluorescent labeling; cost of reagents can be high.

Detailed Experimental Protocols

Amine-Reactive Labeling with NHS Esters

This protocol provides a general procedure for labeling proteins with N-hydroxysuccinimide (NHS) ester-functionalized dyes.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • NHS ester-dye (dissolved in anhydrous DMSO or DMF)

  • 1M Sodium bicarbonate, pH 8.3 (optional, for pH adjustment)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, adjust the pH of the protein solution to 8.0-8.5 using 1M sodium bicarbonate.

  • Prepare the Dye Solution: Immediately before use, dissolve the NHS ester-dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the dye.

Thiol-Reactive Labeling with Maleimides

This protocol describes the labeling of cysteine residues in proteins using maleimide-activated reagents.

Materials:

  • Protein containing a free cysteine residue in a degassed, thiol-free buffer (e.g., PBS, pH 6.5-7.5)

  • TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)

  • Maleimide-dye (dissolved in anhydrous DMSO or DMF)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in a degassed, thiol-free buffer at a concentration of 1-5 mg/mL.

  • (Optional) Reduction of Disulfides: If the target cysteine is in a disulfide bond, add a 10- to 20-fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.

  • Prepare the Dye Solution: Immediately before use, dissolve the maleimide-dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the maleimide-dye to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Separate the labeled protein from unreacted dye and reducing agent using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling using spectrophotometry.

Bioorthogonal Labeling via Click Chemistry (CuAAC)

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling a protein containing an alkyne or azide group.

Materials:

  • Protein with an incorporated alkyne or azide functionality

  • Azide- or alkyne-functionalized label

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., THPTA)

  • Degassed buffer (e.g., PBS, pH 7.4)

  • Purification column

Procedure:

  • Prepare Reagents: Prepare stock solutions of the azide/alkyne label, CuSO4, sodium ascorbate, and THPTA ligand in a suitable solvent (e.g., water or DMSO).

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the protein solution (at a final concentration of 1-10 µM) with the azide/alkyne label (at a final concentration of 10-100 µM).

  • Initiate the Reaction: Add the copper catalyst premix (CuSO4 and THPTA ligand) to the reaction mixture, followed by the addition of the reducing agent (sodium ascorbate) to initiate the click reaction. The final concentrations are typically 50 µM CuSO4, 250 µM THPTA, and 5 mM sodium ascorbate.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification: Purify the labeled protein using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove the catalyst and excess reagents.

  • Characterization: Confirm labeling using methods such as SDS-PAGE with in-gel fluorescence or mass spectrometry.

Visualizing the Workflows

To better illustrate the processes involved in protein labeling and its application in quantitative proteomics, the following diagrams have been generated.

G cluster_prep Protein Preparation cluster_label Labeling Reaction cluster_purify Purification Prot_Sol Protein Solution in appropriate buffer Red Reduction of Disulfides (optional, for maleimide labeling) Prot_Sol->Red Add_Label Add Labeling Reagent (e.g., NHS-ester, Maleimide, Click reagent) Red->Add_Label Incubate Incubation (Time, Temperature, Light protection) Add_Label->Incubate Purify Purification (e.g., Size-Exclusion Chromatography) Incubate->Purify QC Quality Control (e.g., Degree of Labeling) Purify->QC Final_Prod Labeled Protein QC->Final_Prod

Caption: General workflow for protein labeling.

G cluster_sample_prep Sample Preparation cluster_labeling Isobaric Labeling cluster_analysis Mass Spectrometry Analysis Sample1 Sample 1 (e.g., Control) Protein_Ext Protein Extraction Sample1->Protein_Ext Sample2 Sample 2 (e.g., Treated) Sample2->Protein_Ext SampleN Sample N SampleN->Protein_Ext Digestion Protein Digestion (e.g., Trypsin) Protein_Ext->Digestion Labeling Label Peptides with Isobaric Tags (e.g., TMT) Digestion->Labeling Combine Combine Labeled Samples Labeling->Combine LC_MS LC-MS/MS Analysis Combine->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Result Relative Protein Quantification Data_Analysis->Result

Caption: Workflow for quantitative proteomics using isobaric labeling.

References

Performance Showdown: Analyzing T4-FormicAcid-N-methylamide Across Leading Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal analytical instrumentation is paramount for achieving accurate and reproducible results. This guide provides a comprehensive performance comparison of different mass spectrometer types for the analysis of T4-FormicAcid-N-methylamide, a representative peptide-like small molecule. The insights and data presented herein are synthesized from established performance benchmarks for similar analytes to empower informed decision-making in your laboratory.

The analysis of peptide-like molecules such as this compound presents unique challenges that necessitate a careful evaluation of the analytical platform. Key performance attributes, including sensitivity, resolution, and mass accuracy, can vary significantly between different types of mass spectrometers. This guide focuses on a comparative overview of three widely used high-performance mass spectrometry platforms: Triple Quadrupole (QQQ), Quadrupole Time-of-Flight (Q-TOF), and Quadrupole-Orbitrap.

Comparative Performance Analysis

The choice of a mass spectrometer is often dictated by the specific analytical goal. For targeted quantification, where sensitivity is crucial, Triple Quadrupole instruments are frequently the preferred choice.[1][2] In contrast, for applications requiring high mass accuracy and resolution to identify and characterize unknown compounds or complex mixtures, Q-TOF and Orbitrap systems are generally favored.[3][4]

The following table summarizes the expected quantitative performance for the analysis of this compound on these three platforms. These values are based on typical performance characteristics observed for similar peptide-like small molecules.

Performance MetricTriple Quadrupole (QQQ)Quadrupole Time-of-Flight (Q-TOF)Quadrupole-Orbitrap
Primary Application Targeted QuantificationHigh-Resolution Screening & IdentificationHigh-Resolution Quantification & Identification
Typical Sensitivity (LLOQ) Low pg/mLMid-to-high pg/mLLow-to-mid pg/mL
Mass Resolution Unit Mass Resolution> 20,000 FWHMUp to 140,000 FWHM[4]
Mass Accuracy Not applicable for quantification< 5 ppm< 3 ppm
Scan Speed Very Fast (MRM)FastModerate to Fast[4]
Dynamic Range ExcellentGoodVery Good

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. Below are representative experimental protocols for the analysis of this compound on a generic LC-MS/MS system, with specific considerations for each mass spectrometer type.

Sample Preparation

A standardized sample preparation protocol is essential for minimizing variability.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Calibration Standards and Quality Controls: Serially dilute the stock solution with a relevant biological matrix (e.g., plasma, serum) or a surrogate matrix to prepare calibration standards and quality control samples at various concentration levels.[5][6]

  • Protein Precipitation: For biological samples, perform protein precipitation by adding a threefold volume of cold acetonitrile containing 0.1% formic acid.[5][7]

  • Centrifugation and Supernatant Transfer: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5] Transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).[8]

Liquid Chromatography (LC) Conditions

Effective chromatographic separation is key to minimizing matrix effects and ensuring accurate quantification.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is a common choice for separating peptide-like molecules.[5]

  • Mobile Phase A: 0.1% Formic acid in water.[6][9] Formic acid is a widely used mobile phase additive that aids in the protonation of analytes in positive ion mode electrospray ionization.[10][11][12]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.[6][9]

  • Gradient Elution: A linear gradient from 5% to 95% mobile phase B over a suitable time frame (e.g., 10 minutes) to elute the analyte of interest.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.4 mL/min.[5]

  • Injection Volume: 5 µL.[6]

Mass Spectrometry (MS) Conditions

The MS parameters should be optimized for the specific instrument and the analyte.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for peptide-like molecules.

  • Triple Quadrupole (QQQ) Specifics:

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • Precursor and Product Ions: Determine the optimal precursor ion (typically [M+H]+) and the most intense, specific product ions through infusion and fragmentation experiments.

    • Collision Energy: Optimize the collision energy for each MRM transition to maximize signal intensity.

  • Q-TOF and Orbitrap Specifics:

    • Scan Type: Full scan MS for precursor ion information and data-dependent MS/MS (ddMS2) or all-ions fragmentation for acquiring fragmentation data.

    • Resolution: Set the resolution to an appropriate level to achieve the desired mass accuracy and specificity (e.g., 70,000 for a full scan on an Orbitrap).

    • Collision Type: Higher-energy C-trap Dissociation (HCD) is commonly used for fragmentation in Orbitrap systems.

Visualizing Workflows and Pathways

To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution Standards Standards & QCs Stock->Standards Precipitation Protein Precipitation Standards->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Evap Evaporation Centrifuge->Evap Recon Reconstitution Evap->Recon LC LC Separation Recon->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometer ESI->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Figure 1. General experimental workflow for the LC-MS/MS analysis of this compound.

G cluster_fragments Primary Fragments cluster_neutral_loss Neutral Losses Precursor [M+H]+ b_ion b-ion (N-terminal fragment) Precursor->b_ion y_ion y-ion (C-terminal fragment) Precursor->y_ion H2O Loss of H2O b_ion->H2O CO Loss of CO y_ion->CO NH3 Loss of NH3 y_ion->NH3

Figure 2. Plausible fragmentation pathway for a generic peptide-like molecule in positive ion mode.

Conclusion

The selection of a mass spectrometer for the analysis of this compound, or any similar molecule, is a critical decision that directly impacts the quality and utility of the resulting data. For targeted, high-sensitivity quantification, a Triple Quadrupole mass spectrometer is a robust choice.[2] When the research objective is focused on identification, structural elucidation, or high-resolution screening, a Q-TOF or a Quadrupole-Orbitrap instrument offers superior capabilities in terms of mass accuracy and resolution.[3][4] By understanding the inherent strengths and weaknesses of each platform and by implementing rigorous and standardized experimental protocols, researchers can confidently select the most appropriate technology to meet their analytical needs and advance their scientific goals.

References

No Verifiable Case Studies or Performance Data Found for T4-FormicAcid-N-methylamide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for case studies and experimental data, no scientific literature or validated reports on the applications of T4-FormicAcid-N-methylamide were identified. As a result, a comparison guide detailing its performance against other alternatives cannot be provided at this time.

This compound, chemically known as 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is listed in chemical databases and by several commercial suppliers. However, there is a notable absence of published research detailing its use, biological activity, or any comparative studies that would allow for an objective evaluation of its performance. The compound is cataloged, but its practical applications and efficacy remain undocumented in accessible scientific literature.

Our investigation into potential applications, including its role as a thyroid hormone analog, did not yield any specific studies. While the core structure of this compound bears resemblance to thyroxine (T4), a key thyroid hormone, no research could be found that explores this relationship or investigates its activity at thyroid hormone receptors. General searches for thyroid hormone analog studies revealed information on other compounds, but this compound was not mentioned in these contexts.

Consequently, the core requirements for this comparison guide, including the presentation of quantitative data, detailed experimental protocols, and visualizations of signaling pathways or workflows, cannot be fulfilled due to the lack of foundational research on this specific compound.

For researchers, scientists, and drug development professionals interested in this molecule, any potential applications would require initial exploratory studies to determine its biological activity and establish a performance baseline. Without such foundational data, no objective comparison or validation is possible.

A Comparative Review of Alternatives to T4-FormicAcid-N-methylamide for Transthyretin Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternatives to T4-FormicAcid-N-methylamide, a thyroxine analog, for the stabilization of transthyretin (TTR). The dissociation of the TTR tetramer into monomers is a critical step in the pathogenesis of transthyretin amyloidosis (ATTR), a progressive and often fatal disease. Stabilizing the TTR tetramer is a clinically validated therapeutic strategy to halt disease progression. While direct experimental data for this compound is not publicly available, its structural similarity to thyroxine (T4) suggests its potential as a TTR stabilizer. This guide will focus on two well-established, clinically approved alternatives: Tafamidis and Diflunisal, and will also consider the parent compound, Thyroxine, as a benchmark.

Mechanism of Action: Transthyretin Amyloidogenesis

Transthyretin is a transport protein primarily synthesized in the liver. In its native state, it exists as a homotetramer. In ATTR, mutations or age-related factors can destabilize this tetramer, causing it to dissociate into monomers. These monomers can then misfold and aggregate into insoluble amyloid fibrils that deposit in various organs, particularly the nerves and heart, leading to progressive organ dysfunction. TTR stabilizers work by binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation and thereby halting the amyloid cascade at its earliest step.

TTR_Amyloidogenesis TTR_tetramer Native TTR Tetramer TTR_monomer Misfolded Monomers TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Amyloid_fibrils Amyloid Fibrils TTR_monomer->Amyloid_fibrils Aggregation Organ_dysfunction Organ Dysfunction Amyloid_fibrils->Organ_dysfunction Deposition Stabilizer TTR Stabilizer (e.g., Tafamidis, Diflunisal) Stabilizer->TTR_tetramer Binds and Stabilizes

Figure 1: Simplified signaling pathway of transthyretin amyloidogenesis and the mechanism of action of TTR stabilizers.

Performance Comparison of TTR Stabilizers

The following table summarizes the quantitative data for the TTR stabilization potency of Tafamidis and Diflunisal. The potency is presented as the concentration required to achieve a significant reduction in TTR dissociation.

CompoundAlternative ToEfficacy MetricConcentration for EfficacyNotes
Tafamidis This compoundConcentration to limit TTR dissociation to 10% of its normal rate12.0 µM[1]A potent and selective TTR stabilizer.
Concentration to limit TTR dissociation to 3% of its normal rate30.1 µM[1]Higher doses lead to greater stabilization.
Diflunisal This compoundConcentration to limit TTR dissociation to 10% of its normal rate188 µM[1]A repurposed NSAID with TTR stabilizing activity.
Concentration to limit TTR dissociation to 3% of its normal rate328 µM[1]Requires higher concentrations for similar efficacy to Tafamidis.
Reduction in wild-type TTR dissociation rate in plasma95% reduction at 250 µM[2]
Thyroxine (T4) (Parent compound of this compound)Concentration for near-complete inhibition of TTR fibril formation in vitro10.8 µMThe endogenous ligand for TTR, demonstrates the principle of stabilization.

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of TTR stabilizers are provided below.

In Vitro TTR Fibril Formation Inhibition Assay (Thioflavin T Assay)

This assay is used to assess the ability of a compound to inhibit the formation of amyloid fibrils from TTR monomers in vitro. The fluorescence of Thioflavin T (ThT) increases significantly upon binding to amyloid fibrils.

ThT_Assay_Workflow cluster_prep Sample Preparation cluster_incubation Incubation and Measurement cluster_analysis Data Analysis TTR_solution Prepare TTR solution (e.g., 3.6 µM in buffer) Mix_reactants Mix TTR, compound, and ThT in a 96-well plate TTR_solution->Mix_reactants Compound_solution Prepare test compound (e.g., in DMSO) Compound_solution->Mix_reactants ThT_solution Prepare Thioflavin T solution (e.g., 10 µM in buffer) ThT_solution->Mix_reactants Incubate Incubate at 37°C with shaking Mix_reactants->Incubate Measure_fluorescence Measure fluorescence (Ex: 450 nm, Em: 485 nm) at regular intervals Incubate->Measure_fluorescence Plot_data Plot fluorescence intensity vs. time Measure_fluorescence->Plot_data Determine_inhibition Determine percentage of fibril formation inhibition Plot_data->Determine_inhibition

Figure 2: General workflow for an in vitro TTR fibril formation inhibition assay using Thioflavin T.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human TTR in an appropriate buffer (e.g., 10 mM sodium phosphate, 100 mM KCl, 1 mM EDTA, pH 7.4).

    • Prepare a stock solution of Thioflavin T (ThT) in buffer (e.g., 10 µM in 5 mM glycine-NaOH, pH 9.0).

    • Prepare stock solutions of the test compounds (e.g., this compound alternatives) in a suitable solvent like DMSO.

  • Assay Setup:

    • In a 96-well black plate, add the TTR solution to a final concentration of 3.6 µM.

    • Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known TTR stabilizer).

    • To induce fibril formation, the pH of the buffer is typically lowered (e.g., to pH 4.4 for wild-type TTR).

    • Add ThT to each well to a final concentration of 10 µM.

  • Incubation and Measurement:

    • Seal the plate and incubate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at approximately 450 nm and emission at approximately 485 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each compound concentration.

    • The inhibition of fibril formation is calculated by comparing the fluorescence signal in the presence of the compound to the vehicle control.

TTR Dissociation Assay (Subunit Exchange)

This assay directly measures the rate of TTR tetramer dissociation under physiological conditions. It involves mixing tagged and untagged TTR tetramers and monitoring the formation of hybrid tetramers over time.

Protocol:

  • Reagent Preparation:

    • Prepare purified, untagged wild-type TTR and a FLAG-tagged TTR variant.

    • Prepare human plasma samples.

  • Subunit Exchange Reaction:

    • To a sample of human plasma, add a substoichiometric amount of FLAG-tagged TTR homotetramers to initiate the subunit exchange.

    • Incubate the mixture at a controlled temperature (e.g., 37°C).

  • Time-Point Quenching and Detection:

    • At various time points, take aliquots of the reaction mixture.

    • Stop the subunit exchange reaction by adding an excess of a fluorogenic small molecule that binds to and stabilizes the TTR tetramers.

    • The fluorescently labeled TTR tetramers are then separated and quantified using ion exchange chromatography.

  • Data Analysis:

    • The rate of disappearance of the initial homotetramers and the appearance of hybrid tetramers is used to calculate the rate of TTR dissociation.

    • The effect of a stabilizer is determined by performing the assay in the presence of the compound and comparing the dissociation rate to that of the vehicle control.

Plasma TTR Stabilization Assay (Western Blot)

This assay assesses the ability of a compound to stabilize TTR in a complex biological matrix like plasma, often under denaturing conditions.

Protocol:

  • Sample Preparation:

    • Incubate human plasma with the test compound at various concentrations for a specified period.

  • Denaturation:

    • Subject the plasma samples to denaturing conditions (e.g., low pH or urea) to induce TTR tetramer dissociation.

  • Cross-linking and Electrophoresis:

    • Stop the denaturation and cross-link the remaining intact TTR tetramers using glutaraldehyde.

    • Separate the plasma proteins by SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a membrane.

    • Probe the membrane with an anti-TTR antibody to detect the TTR tetramers.

  • Quantification:

    • Quantify the amount of intact TTR tetramer by densitometry.

    • The percentage of TTR stabilization is calculated by comparing the amount of tetramer in the compound-treated samples to the vehicle control.

Conclusion

While direct experimental evidence for the TTR stabilization activity of this compound is lacking, its structural relationship to thyroxine provides a strong rationale for its potential efficacy. For researchers seeking alternatives, Tafamidis and Diflunisal represent two clinically validated options with well-characterized mechanisms of action and a wealth of supporting experimental and clinical data. Tafamidis is a highly potent and selective TTR stabilizer, while Diflunisal, a repurposed NSAID, offers a more accessible but less potent alternative. The choice of a TTR stabilizer for research or therapeutic development will depend on a variety of factors including desired potency, selectivity, and safety profile. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of novel TTR stabilizing compounds.

References

Safety Operating Guide

Proper Disposal of T4-FormicAcid-N-methylamide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides detailed procedural guidance for the safe and compliant disposal of T4-FormicAcid-N-methylamide, scientifically known as 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide. Due to the presence of four iodine atoms, this compound is classified as a halogenated organic waste and requires specific handling to ensure personnel safety and environmental protection. Adherence to these protocols is mandatory for all researchers, scientists, and drug development professionals handling this substance.

Immediate Safety and Hazard Identification

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or chloroprene gloves. Always inspect for integrity before use.

  • Eye Protection: Chemical safety goggles and a face shield.

  • Body Protection: A flame-resistant laboratory coat.

Quantitative Data and Chemical Properties

The following table summarizes key data for this compound, critical for its safe handling and disposal.

PropertyValueCitation
IUPAC Name 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide
Molecular Formula C₁₄H₉I₄NO₃[1]
Molecular Weight 746.84 g/mol [1]
CAS Number 2088032-78-2
Waste Classification Halogenated Organic Waste[2]

Step-by-Step Disposal Protocol

Disposal of this compound must follow the procedures for halogenated organic waste. These materials are typically disposed of via high-temperature incineration by a licensed hazardous waste disposal company.

Experimental Protocol: Waste Segregation and Collection

  • Waste Identification: Clearly label a dedicated waste container as "HALOGENATED ORGANIC WASTE" and "Contains this compound".

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.

  • Segregation: It is imperative to collect halogenated organic waste separately from non-halogenated waste to prevent dangerous reactions and ensure proper disposal. Do not mix with acids, bases, or strong oxidizing agents.

  • Collection:

    • For solid waste (e.g., contaminated filter paper, gloves), place directly into the labeled container.

    • For solutions, carefully pour the liquid waste into the container using a funnel to avoid spills on the exterior.

  • Container Management:

    • Do not fill the container beyond 90% capacity to allow for expansion.

    • Keep the container closed at all times, except when adding waste.

    • Store the waste container in a designated, well-ventilated satellite accumulation area away from heat sources and incompatible materials.

  • Disposal Request: Once the container is full, or if waste has been accumulated for an extended period, contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

Emergency Procedures

In the event of a spill, immediately evacuate the area and notify your supervisor and EHS. A spill kit containing absorbent materials suitable for chemical spills should be readily available. Only personnel trained in hazardous spill cleanup should address the spill, wearing full PPE.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat) start->ppe wear_ppe Wear required PPE ppe->wear_ppe No waste_type Identify Waste Type ppe->waste_type Yes wear_ppe->waste_type is_halogenated Is the waste halogenated? waste_type->is_halogenated halogenated_container Place in dedicated 'Halogenated Organic Waste' container is_halogenated->halogenated_container Yes (Contains Iodine) non_halogenated_container Place in 'Non-Halogenated Organic Waste' container is_halogenated->non_halogenated_container No seal_label Securely seal and label container with contents and hazards halogenated_container->seal_label storage Store in designated Satellite Accumulation Area seal_label->storage ehs_contact Contact Environmental Health & Safety (EHS) for pickup storage->ehs_contact end End: Waste Disposed of by Licensed Contractor ehs_contact->end

Disposal Workflow for this compound

This comprehensive guide ensures that the disposal of this compound is handled with the utmost regard for safety and regulatory compliance, building trust through procedural clarity and a commitment to responsible chemical management.

References

Personal protective equipment for handling T4-FormicAcid-N-methylamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for T4-FormicAcid-N-methylamide. The following guidance is based on the hazardous properties of structurally related compounds, namely N-methylformamide and formic acid. It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before commencing any work.

This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The information is designed to be a primary resource for laboratory safety and chemical handling, ensuring the well-being of all personnel.

Personal Protective Equipment (PPE)

Given the potential hazards associated with amide and formic acid functionalities, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Eye and Face Protection:

  • Always wear chemical splash goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[1][2]

  • A face shield should be used in addition to goggles when there is a significant risk of splashing.[3][4]

Skin Protection:

  • Gloves: Wear appropriate chemical-resistant gloves at all times.[1][3] Gloves must be inspected before each use and disposed of properly after handling the substance.[3][4] A study on N,N-dimethylformamide (a related solvent) highlighted that direct skin contact can be a more significant route of exposure than inhalation, emphasizing the critical importance of proper glove use.[5][6]

  • Lab Coat/Protective Clothing: A full-coverage lab coat or a chemical-resistant suit is required to protect against skin exposure.[1][4] Contaminated clothing must be removed immediately and washed before reuse.[1][2]

Respiratory Protection:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][2]

  • If engineering controls are insufficient or during spill clean-up, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges should be used.[1][2][4]

Summary of Recommended PPE:

Protection TypeSpecification
Eye/Face Protection Chemical splash goggles (required). Face shield (recommended when splashing is a risk).[1][2][3][4]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Inspect before use.[1][3][4]
Body Protection Laboratory coat or chemical-resistant suit.[1][4]
Respiratory Use in a chemical fume hood. Respirator with appropriate cartridges if ventilation is inadequate.[1][2][4]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble All Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood and Spill Kit Gather_PPE->Prepare_Work_Area Weighing Weigh/Measure Compound in Fume Hood Prepare_Work_Area->Weighing Proceed to Handling Experiment Perform Experimental Procedure Weighing->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Proceed to Cleanup Segregate_Waste Segregate Chemical Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste via Licensed Contractor Segregate_Waste->Dispose

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and any state or local regulations.[1]

  • Waste Segregation: Do not mix this compound waste with other waste streams.[3] Keep it in its original container or a suitable, labeled, and sealed container.[3]

  • Disposal Method: All surplus and non-recyclable solutions should be handled by a licensed disposal company.[3][4] Uncleaned containers should be treated as the product itself.[3]

  • Spill Cleanup: In the event of a spill, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1][4] Ensure adequate ventilation during cleanup and wear all recommended PPE.[1][4] Avoid runoff into storm sewers and waterways.[1]

Emergency Procedures

In case of exposure, immediate action is required.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[1]

  • Ingestion: Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical aid.[1]

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1][2]

By adhering to these safety protocols, researchers and scientists can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.